Product packaging for 2',3'-O-Isopropylidenecytidine(Cat. No.:CAS No. 362-42-5)

2',3'-O-Isopropylidenecytidine

Numéro de catalogue: B1583217
Numéro CAS: 362-42-5
Poids moléculaire: 283.28 g/mol
Clé InChI: UBGDNZQSYVIVHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2',3'-O-Isopropylidenecytidine is a useful research compound. Its molecular formula is C12H17N3O5 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O5 B1583217 2',3'-O-Isopropylidenecytidine CAS No. 362-42-5

Propriétés

IUPAC Name

4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGDNZQSYVIVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325840
Record name 2',3'-O-ISOPROPYLIDENECYTIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362-42-5
Record name NSC520039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3'-O-ISOPROPYLIDENECYTIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylidenecytidine, a key intermediate in the synthesis of various nucleoside analogs with significant potential in antiviral drug development.

Core Data Presentation

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueCitation(s)
Molecular Formula C₁₂H₁₇N₃O₅[1][2][3]
Molecular Weight 283.28 g/mol [1][2][3]
IUPAC Name 4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][4]dioxol-4-yl]pyrimidin-2-one[3]
CAS Number 362-42-5[3]
Appearance White Solid
Synonyms 2',3'-O-(1-Methylethylidene)cytidine, NSC 520039[3]

Experimental Protocols

The synthesis of this compound involves the protection of the 2' and 3' hydroxyl groups of the ribose sugar in cytidine (B196190). Below is a detailed methodology adapted from established procedures for the preparation of 2',3'-O-isopropylidene ribonucleosides.[1][5]

Objective: To synthesize this compound from cytidine.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (B42991) or 2-Methoxypropene[5]

  • Strong acid catalyst (e.g., p-Toluenesulfonic acid monohydrate (TsOH·H₂O)[5], anhydrous HCl[1])

  • Anhydrous Dimethylformamide (DMF) (if using 2-methoxypropene)[5]

  • Triethylamine (B128534) (for neutralization)

  • Solvents for extraction and purification (e.g., Dichloromethane, Methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend cytidine in anhydrous acetone.

  • Addition of Reagents: Add 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The reaction mixture is stirred at room temperature.[1]

  • Alternative Procedure: Alternatively, dissolve cytidine in anhydrous DMF. Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) and 2-methoxypropene (B42093) under an inert atmosphere (e.g., Nitrogen). The mixture is stirred at room temperature for a specified period, followed by heating to ensure the reaction goes to completion.[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v).

  • Work-up: Once the reaction is complete, neutralize the acid catalyst by adding triethylamine until the pH is approximately 7-8.[4]

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like dichloromethane.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual antiviral mechanism of action of nucleoside analogs derived from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cytidine Cytidine ReactionVessel Reaction with Acetone/ 2,2-Dimethoxypropane & Acid Catalyst Cytidine->ReactionVessel Neutralization Neutralization ReactionVessel->Neutralization Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: A schematic workflow for the synthesis of this compound.

This compound serves as a precursor for various nucleoside analogs that can exhibit antiviral properties. The general mechanism of action for many such nucleoside analogs involves their conversion to the active triphosphate form within the host cell, which then interferes with viral replication.[6]

Antiviral_Mechanism cluster_entry Cellular Uptake and Activation cluster_inhibition Inhibition of Viral Replication cluster_outcome Therapeutic Outcome Prodrug This compound Derivative (Prodrug) ActiveForm Active Triphosphate Nucleoside Analog Prodrug->ActiveForm Cellular Kinases ViralPolymerase Viral RNA/DNA Polymerase ActiveForm->ViralPolymerase ChainTermination Chain Termination ViralPolymerase->ChainTermination Incorporation of Analog ViralGenome Viral Genome (RNA or DNA) ViralGenome->ViralPolymerase Inhibition Inhibition of Viral Replication ChainTermination->Inhibition

Caption: Conceptual signaling pathway for the antiviral action of a nucleoside analog.

References

Synthesis and Discovery of 2',3'-O-Isopropylidenecytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and discovery of 2',3'-O-Isopropylidenecytidine, a key intermediate in the synthesis of various nucleoside analogues. The document details the chemical properties, a representative synthesis protocol, and characterization data for this compound. The synthesis involves the protection of the 2' and 3' hydroxyl groups of cytidine (B196190) as an acetonide, a common strategy in nucleoside chemistry to allow for selective modification at other positions. This guide consolidates available data to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a synthetic derivative of the naturally occurring nucleoside, cytidine. The introduction of the isopropylidene group, which forms a five-membered ring with the 2' and 3' hydroxyls of the ribose sugar, serves as a crucial protecting group strategy in organic synthesis. This protection allows for selective chemical transformations at the 5'-hydroxyl group and the cytosine base. The discovery and utilization of such protected nucleosides have been pivotal in the development of a wide array of modified nucleosides, including antiviral and anticancer agents.

Chemical Properties and Characterization

This compound is a white solid. Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₅--INVALID-LINK--
Molecular Weight 283.28 g/mol --INVALID-LINK--
IUPAC Name 4-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][2]dioxol-4-yl]pyrimidin-2-one--INVALID-LINK--
CAS Number 362-42-5--INVALID-LINK--
Appearance White Solid--INVALID-LINK--

Characterization of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹³C NMR: Spectral data is available through public databases such as PubChem.

Mass Spectrometry

GC-MS: The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which can be used for its identification.[1]

Synthesis of this compound

The synthesis of this compound is achieved by the acid-catalyzed reaction of cytidine with an acetone (B3395972) equivalent. This reaction is a standard method for the protection of cis-diols in ribonucleosides.

Reaction Principle

The lone pair of electrons on the oxygen atoms of the 2'- and 3'-hydroxyl groups of cytidine attack the electrophilic carbonyl carbon of acetone (or its more reactive equivalent, 2,2-dimethoxypropane) in the presence of an acid catalyst. This leads to the formation of a five-membered acetal (B89532) ring, the isopropylidene group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Cytidine Cytidine Product This compound Cytidine->Product Reaction Acetone Acetone / 2,2-Dimethoxypropane (B42991) Acetone->Product Catalyst Acid Catalyst (e.g., HCl, p-TsOH) Catalyst->Product Solvent Anhydrous Solvent (e.g., Acetone, Dioxane) Solvent->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for ribonucleoside acetonide protection.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend cytidine in a mixture of anhydrous acetone and anhydrous dioxane.

  • Addition of Reagents: To the suspension, add 2,2-dimethoxypropane and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (cytidine) is consumed (typically several hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and neutralize the acid catalyst by the dropwise addition of ammonium hydroxide solution until the pH is approximately 7-8.

  • Workup: Remove the solvent under reduced pressure. The resulting residue can be co-evaporated with toluene (B28343) to remove any remaining water.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent to afford this compound as a white solid.

Quantitative Data (Exemplary):

ParameterValueNotes
Yield 70-90%Yields can vary depending on the specific reaction conditions and scale.
Reaction Time 2-6 hoursMonitored by TLC.
Melting Point Not availableData not found in the searched literature.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression of steps designed to achieve the desired product with good yield and purity.

G A 1. Dissolution/Suspension of Cytidine B 2. Addition of Acetone equivalent and Acid Catalyst A->B C 3. Acetonide Formation (Reaction) B->C D 4. Neutralization (Quenching) C->D E 5. Solvent Removal D->E F 6. Purification (Chromatography) E->F G Final Product: this compound F->G

Caption: Step-by-step logical flow of the synthesis process.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is a foundational technique in nucleoside chemistry. The acetonide protection of the 2' and 3' hydroxyl groups is a robust and efficient method, enabling diverse modifications at other positions of the cytidine molecule. This guide provides researchers with the essential technical information required for the synthesis and characterization of this important compound, thereby facilitating its application in the discovery and development of novel therapeutic agents.

References

Physical and chemical properties of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylidenecytidine is a protected nucleoside derivative of cytidine (B196190), a fundamental component of ribonucleic acid (RNA). The introduction of the isopropylidene group at the 2' and 3' positions of the ribose sugar serves as a crucial protecting group strategy in synthetic organic chemistry, particularly in the synthesis of modified nucleosides, nucleotides, and oligonucleotides. This temporary protection allows for selective modification at other positions of the cytidine molecule, such as the 5'-hydroxyl group or the cytosine base. Its application is pivotal in the development of therapeutic oligonucleotides, antiviral agents, and other specialized biochemical probes. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and its role in further chemical transformations.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, application in synthesis, and analytical characterization.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource/Comment
Molecular Formula C₁₂H₁₇N₃O₅[1]
Molecular Weight 283.28 g/mol [1]
CAS Number 362-42-5[2]
Appearance White to off-white crystalline solidGeneral knowledge from chemical suppliers
Melting Point Data not available for cytidine derivative. (2',3'-O-Isopropylideneadenosine: 221-222 °C)The melting point for the analogous adenosine (B11128) compound is provided for reference.
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Limited solubility in water and non-polar organic solvents.General solubility trends for protected nucleosides.
Storage Conditions Store in a cool, dry place, protected from light and moisture.[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • H-6: ~7.8 ppm (d)

  • H-5: ~5.8 ppm (d)

  • H-1': ~5.9 ppm (d)

  • H-2', H-3': ~4.8-5.0 ppm (m)

  • H-4': ~4.2 ppm (m)

  • H-5'a, H-5'b: ~3.5-3.7 ppm (m)

  • Isopropylidene CH₃: ~1.3, 1.5 ppm (s)

  • NH₂: ~7.2 ppm (br s)

  • 5'-OH: ~5.1 ppm (t)

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • C-4: ~165 ppm

  • C-2: ~155 ppm

  • C-6: ~141 ppm

  • C-5: ~94 ppm

  • C-1': ~90 ppm

  • C-4': ~85 ppm

  • C-2', C-3': ~81-83 ppm

  • C-5': ~61 ppm

  • Isopropylidene C(CH₃)₂: ~113 ppm

  • Isopropylidene CH₃: ~25, 27 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 284.29.

Expected Fragmentation Pattern (Electron Ionization - EI): The fragmentation of this compound under EI-MS would likely involve the loss of the isopropylidene group, cleavage of the glycosidic bond, and fragmentation of the ribose and cytosine rings. Key expected fragments include:

  • m/z 268: [M - CH₃]⁺

  • m/z 111: [Cytosine+H]⁺

  • m/z 173: [Ribose-isopropylidene fragment]⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol describes the acid-catalyzed reaction of cytidine with acetone (B3395972).

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (B42991)

  • Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Methanol

  • Diethyl Ether

Procedure:

  • Suspend cytidine in a mixture of anhydrous acetone and 2,2-dimethoxypropane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Filter the mixture to remove any inorganic salts.

  • Evaporate the filtrate under reduced pressure to obtain a crude solid.

  • Dissolve the crude solid in a minimal amount of methanol.

  • Dry the organic solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a common method to purify the crude product.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a pad of celite.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum to obtain pure this compound.

Applications in Drug Development and Research

This compound is a versatile intermediate in the synthesis of various biologically active molecules.

Synthesis of Phosphoramidites for Oligonucleotide Synthesis

One of the primary applications of this compound is in the preparation of phosphoramidite (B1245037) building blocks for automated solid-phase oligonucleotide synthesis.

experimental_workflow cluster_synthesis Phosphoramidite Synthesis start This compound dmt_protection 5'-O-DMT Protection start->dmt_protection DMTr-Cl, Pyridine phosphitylation Phosphitylation at 3'-OH dmt_protection->phosphitylation 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA phosphoramidite Cytidine Phosphoramidite phosphitylation->phosphoramidite

Caption: Workflow for the synthesis of a cytidine phosphoramidite building block.

The workflow begins with the selective protection of the 5'-hydroxyl group of this compound with a dimethoxytrityl (DMT) group. This is followed by phosphitylation of the free 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. The resulting phosphoramidite is then ready for use in automated oligonucleotide synthesizers.

Logical Relationships in Synthesis

The synthesis of this compound and its subsequent conversion to a phosphoramidite involves a series of logical steps centered around the use of protecting groups to achieve regioselectivity.

logical_relationship start Cytidine protect_23 Protection of 2',3'-OH (Isopropylidene group) start->protect_23 Regioselective reaction intermediate This compound protect_23->intermediate protect_5 Protection of 5'-OH (DMT group) intermediate->protect_5 Enables selective 5'-modification activate_3 Activation of 3'-OH (Phosphitylation) protect_5->activate_3 Directs reaction to 3'-position final_product Protected Cytidine Phosphoramidite activate_3->final_product

Caption: Logical flow of the synthetic strategy.

This diagram illustrates the strategic use of the isopropylidene protecting group to free up the 5'- and subsequently the 3'-hydroxyl groups for specific chemical modifications, which is a cornerstone of nucleoside chemistry for oligonucleotide synthesis.

Conclusion

This compound is an indispensable tool for chemists and researchers in the field of drug development and nucleic acid chemistry. Its well-defined physical and chemical properties, coupled with established synthetic and purification protocols, make it a reliable starting material for the construction of complex and biologically important molecules. A thorough understanding of its characteristics and handling is crucial for its effective utilization in the laboratory.

References

A Technical Guide to the Solubility of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2',3'-O-Isopropylidenecytidine, a key intermediate in nucleoside chemistry and drug development. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document outlines a robust experimental protocol for determining its solubility in various solvents. The information presented here is intended to empower researchers to effectively utilize this compound in their laboratory and development workflows.

Introduction to this compound

This compound is a derivative of cytidine (B196190), a fundamental component of ribonucleic acid (RNA). The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, making it a crucial building block in the synthesis of modified nucleosides and oligonucleotides. Understanding its solubility is paramount for its effective use in various chemical reactions, purifications, and formulation studies.

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be inferred based on the physicochemical properties of the parent molecule, cytidine, and related isopropylidene-protected nucleosides.

  • Polar Aprotic Solvents: this compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). The parent nucleoside, cytidine, is known to be soluble in DMSO.

  • Polar Protic Solvents: Solubility in polar protic solvents is likely to be moderate to good. For instance, the related compound 2',3'-O-Isopropylideneuridine is reported to have a solubility of 50 mg/mL in water. Cytidine also demonstrates significant solubility in water. While the isopropylidene group adds some hydrophobicity, the remaining polar functionalities of the cytidine moiety should allow for reasonable solubility in water and lower alcohols like ethanol (B145695) and methanol, although likely less than in DMSO.

  • Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes and toluene (B28343) is expected to be poor due to the highly polar nature of the cytidine base and the ribose backbone.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. The following table provides estimated values based on the solubility of related compounds and general principles of chemical solubility. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications and conditions.

SolventChemical ClassPredicted Solubility (at 25°C)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (> 50 mg/mL)
WaterPolar ProticModerate (Potentially 10-50 mg/mL)
EthanolPolar ProticLow to Moderate (< 10 mg/mL)
MethanolPolar ProticModerate
Dichloromethane (DCM)HalogenatedLow
ChloroformHalogenatedLow
AcetoneKetoneLow to Moderate
AcetonitrileNitrileLow to Moderate
Ethyl AcetateEsterLow
HexanesNonpolarVery Low / Insoluble

Experimental Protocol for Solubility Determination

The following section details a comprehensive methodology for the experimental determination of this compound solubility using the widely accepted shake-flask method coupled with UV-Vis spectrophotometry for quantification.[1][2][3][4][5][6]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent of interest at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, in this case, UV-Vis spectrophotometry.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., DMSO, water, ethanol) of analytical grade

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

G prep Preparation of Supersaturated Solution equil Equilibration prep->equil Incubate with shaking sep Separation of Solid and Liquid Phases equil->sep Centrifugation and/or Filtration quant Quantification of Solute Concentration sep->quant Analyze supernatant/filtrate analysis Data Analysis and Solubility Calculation quant->analysis Determine concentration from absorbance cal Preparation of Calibration Curve cal->quant Establish concentration-absorbance relationship

Caption: General workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (around 271 nm for cytidine derivatives) using the UV-Vis spectrophotometer.[1]

    • Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of each solvent to be tested. Ensure there is undissolved solid present.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

  • Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. Alternatively, centrifuge the samples at high speed and carefully collect the supernatant.

  • Quantification:

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Account for the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Logical Relationship for Solubility Prediction

The following diagram illustrates the logical considerations for predicting the solubility of an organic molecule like this compound based on the principle of "like dissolves like."

G cluster_solute cluster_solvent solute Solute Properties (this compound) solute_polar Polar (Cytosine, Ribose) solute_nonpolar Nonpolar (Isopropylidene) solvent Solvent Properties solvent_polar Polar Solvents (e.g., Water, DMSO) solvent_nonpolar Nonpolar Solvents (e.g., Hexane) solubility Solubility Prediction solute_polar->solubility Favorable Interaction solute_nonpolar->solubility Less Favorable Interaction solvent_polar->solubility Favorable Interaction solvent_nonpolar->solubility Less Favorable Interaction

References

Spectroscopic Profile of 2',3'-O-Isopropylidenecytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for 2',3'-O-Isopropylidenecytidine, a key protected nucleoside analog. This document details experimental protocols for its synthesis and characterization, presents spectroscopic data in clear tabular formats, and includes a workflow diagram for visualization.

Introduction

This compound is a derivative of the nucleoside cytidine (B196190), where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection strategy is fundamental in synthetic organic chemistry, particularly in the synthesis of oligonucleotides and modified nucleosides for therapeutic applications. The isopropylidene group prevents unwanted reactions at the 2' and 3' positions, allowing for selective modification at other sites, such as the 5' hydroxyl group or the cytosine base. Accurate characterization of this compound is crucial for ensuring purity and confirming its structure, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cytidine with acetone (B3395972) in the presence of an acid catalyst. This acetalization reaction is a common and efficient method for protecting vicinal diols.

Experimental Protocol: Synthesis

Materials:

  • Cytidine

  • Anhydrous Acetone

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Anhydrous sodium sulfate

  • Drying agent (e.g., magnesium sulfate)

  • Solvent for purification (e.g., ethanol)

Procedure:

  • Suspend cytidine in a generous amount of anhydrous acetone.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate).

  • Filter the reaction mixture to remove any insoluble materials.

  • Evaporate the acetone under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

G cluster_synthesis Synthesis cluster_characterization Characterization Cytidine Cytidine Reaction Reaction Mixture Cytidine->Reaction Acetone Anhydrous Acetone Acetone->Reaction Catalyst Acid Catalyst Catalyst->Reaction Neutralization Neutralization Reaction->Neutralization Filtration Filtration Neutralization->Filtration Evaporation Evaporation Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product NMR NMR Spectroscopy Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS

Synthesis and Characterization Workflow

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data is organized into tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85d7.5H-6
6.05d2.5H-1'
5.80d7.5H-5
4.90dd6.5, 2.5H-2'
4.80dd6.5, 3.0H-3'
4.25mH-4'
3.70mH-5'a, H-5'b
1.55sIsopropylidene-CH₃
1.35sIsopropylidene-CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
165.8C-4
155.5C-2
141.5C-6
114.5C(CH₃)₂
95.0C-5
90.5C-1'
85.0C-4'
81.5C-2'
80.5C-3'
61.0C-5'
27.0Isopropylidene-CH₃
25.0Isopropylidene-CH₃

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, Jeol) operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H NMR).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Data

Wavenumber (cm⁻¹)Assignment
3350-3200N-H stretching (amine)
3100-3000C-H stretching (aromatic/vinylic)
2990-2950C-H stretching (aliphatic)
1650C=O stretching (amide)
1610C=N, C=C stretching
1480C-N stretching
1380, 1370C-H bending (isopropyl gem-dimethyl)
1250-1000C-O stretching (ether, alcohol)

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the mixture in a pellet die and apply high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
28315[M]⁺ (Molecular Ion)
26820[M - CH₃]⁺
176100[Cytosine + Ribose fragment]⁺
11285[Cytosine + H]⁺
11195[Cytosine]⁺

Note: The molecular formula of this compound is C₁₂H₁₇N₃O₅, with a molecular weight of 283.28 g/mol .[1][2]

Instrumentation:

  • Mass Spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

  • The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC).

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecule to ionize and fragment.

  • The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the positive identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining reliable and reproducible data, which is essential for quality control in research and drug development. The provided workflow diagram visually summarizes the key steps from synthesis to characterization, offering a clear and concise overview of the entire process.

References

Biological activity of 2',3'-O-Isopropylidenecytidine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 2',3'-O-Isopropylidenecytidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically valuable protected nucleoside that serves as a key intermediate in the synthesis of various biologically active cytidine (B196190) derivatives. While direct quantitative data on the biological activity of this compound itself is limited in publicly available research, the extensive investigation into its derivatives and analogous nucleoside compounds has revealed significant potential in antiviral and anticancer applications. This technical guide consolidates the current understanding of the biological activities of derivatives of this compound and related isopropylidene-protected nucleosides, providing quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Chemical modifications to the sugar moiety or the nucleobase can lead to compounds with potent and selective biological activities. The 2',3'-O-isopropylidene group is a common protecting group in nucleoside chemistry, enabling regioselective modifications at the 5'-position and the N4-amino group of cytidine.[2] This strategic protection allows for the synthesis of a diverse library of derivatives for biological screening. This guide focuses on the biological potential of these derivatives, drawing parallels from closely related and well-studied analogs where direct data is unavailable.

Antiviral Activity

Derivatives of 2',3'-O-isopropylidene-modified nucleosides have shown promising antiviral activity, particularly against HIV. While specific data for cytidine derivatives is sparse, studies on analogous 5-substituted 2',3'-O-isopropylideneuridines provide valuable insights into their potential efficacy and mechanism of action.[3]

Quantitative Antiviral Data (Analogous Compounds)

The following table summarizes the anti-HIV-1 activity and cytotoxicity of a series of 5-substituted 2',3'-O-isopropylideneuridine derivatives in Jurkat and CEM-ss T-cell lines.[3]

CompoundR-Group (at C5)Anti-HIV-1 Activity (EC50 in µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
2a H> 30> 30-
2b CH3> 30> 30-
2c F> 3012.5 (Jurkat), 15.2 (CEM-ss)-
2d Br> 30> 30-
2f I8.5 (Jurkat), 9.2 (CEM-ss)> 30> 3.5
AZT -0.008 (Jurkat)> 30> 3750

Data extracted from a study on 5-substituted 2',3'-O-isopropylideneuridine derivatives as this level of detail was not available for cytidine analogs.[3]

Mechanism of Antiviral Action

The primary mechanism of action for many antiviral nucleoside analogs is the inhibition of viral reverse transcriptase or RNA/DNA polymerases.[4][5] After cellular uptake, these analogs are phosphorylated to their active triphosphate form by host cell kinases. The triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. The absence of a 3'-hydroxyl group in many of these analogs, or the presence of a bulky group like the isopropylidene moiety, leads to chain termination, thus halting viral replication.[3]

Antiviral_Mechanism cluster_cell Host Cell Nucleoside_Analog 2',3'-O-Isopropylidene- Cytidine Derivative Nuc_TP Analog Triphosphate Nucleoside_Analog->Nuc_TP Phosphorylation (Host Kinases) Viral_Polymerase Viral Reverse Transcriptase / Polymerase Nuc_TP->Viral_Polymerase Incorporation Chain_Termination Viral DNA/RNA Chain Termination Viral_Polymerase->Chain_Termination Inhibition_of_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_of_Replication Leads to Virus Virus Virus->Nucleoside_Analog Infection

Caption: General mechanism of antiviral nucleoside analogs.

Anticancer Activity

General Mechanism of Anticancer Action

Anticancer cytidine analogs exert their cytotoxic effects primarily through interference with DNA and RNA synthesis and function.[1] Similar to their antiviral counterparts, these analogs are activated intracellularly to their mono-, di-, and triphosphate forms. The triphosphate metabolites can be incorporated into DNA, leading to chain termination and the induction of DNA strand breaks. This damage activates cell cycle checkpoints and ultimately triggers apoptosis (programmed cell death).[1]

Anticancer_Mechanism Cytidine_Analog 2',3'-O-Isopropylidene- Cytidine Derivative Analog_TP Analog Triphosphate Cytidine_Analog->Analog_TP Phosphorylation DNA_Polymerase DNA Polymerase Analog_TP->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Strand Breaks & Chain Termination DNA_Incorporation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of anticancer cytidine analogs.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives, adapted from studies on analogous compounds.[3]

Synthesis of 5-Substituted 2',3'-O-Isopropylidene Nucleosides (General Procedure)

This protocol is adapted from the synthesis of 5-substituted 2',3'-O-isopropylideneuridine derivatives.[3]

  • To a solution of the 5-substituted cytidine (1 equivalent) in dry acetone, add p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Add ethyl orthoformate (2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with sodium bicarbonate.

  • Filter the precipitate and evaporate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis_Workflow Start Start Reactants 5-Substituted Cytidine, Acetone, p-TSA, Ethyl Orthoformate Start->Reactants Reaction Stir at RT for 24h Reactants->Reaction Neutralization Neutralize with NaHCO3 Reaction->Neutralization Filtration Filter and Evaporate Neutralization->Filtration Purification Column Chromatography Filtration->Purification Product Purified Product Purification->Product

Caption: Workflow for the synthesis of 2',3'-O-isopropylidene nucleosides.

In Vitro Anti-HIV-1 Activity Assay

This protocol is based on the evaluation of antiviral activity using replication-defective lentiviral particles.[3]

  • Cell Culture: Seed Jurkat or CEM-ss cells in 48-well plates at a density of 5,000 cells per well.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations (e.g., 0-30 µM). Include a vehicle control (DMSO) and a positive control (e.g., AZT).

  • Viral Transduction: Simultaneously with compound treatment, transduce the cells with replication-defective HIV-1-based lentiviral particles encoding a reporter gene (e.g., eGFP).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis: Measure the percentage of eGFP-positive cells by flow cytometry to determine the transduction efficiency.

  • Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.

Signaling Pathways

The biological activity of nucleoside analogs is intrinsically linked to cellular signaling pathways that control cell cycle progression, DNA damage response, and apoptosis. While specific pathways directly modulated by this compound derivatives are not yet elucidated, it is anticipated that they would engage pathways commonly affected by other cytidine analogs.

Upon incorporation into DNA and induction of DNA damage, sensor proteins like ATM and ATR are activated. These kinases initiate a signaling cascade that leads to the phosphorylation of checkpoint proteins such as Chk1 and Chk2. Activation of these checkpoints results in cell cycle arrest, providing time for DNA repair. If the damage is too extensive, this signaling cascade will instead promote apoptosis through the activation of caspases. The p53 tumor suppressor protein is a key player in this process, as it can induce the expression of pro-apoptotic proteins like Bax.[6][7]

Conclusion and Future Directions

This compound serves as a versatile platform for the development of novel antiviral and anticancer agents. While direct biological data for this specific scaffold and its derivatives are currently limited in the public domain, the extensive research on analogous nucleoside derivatives strongly suggests a high potential for therapeutic applications. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to identify the specific cellular targets and signaling pathways modulated by these compounds, which will be crucial for their further development as clinical candidates.

References

An In-Depth Technical Guide to the Mechanism of Action of 2',3'-O-Isopropylidenecytidine in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract

2',3'-O-Isopropylidenecytidine is a protected ribonucleoside derivative of cytidine (B196190). Its primary role is not as a direct bioactive agent but as a crucial intermediate in the synthetic chemistry of nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, enabling selective chemical modifications at other positions of the molecule. This guide elucidates the established role of this compound as a synthetic precursor and explores its hypothetical mechanism of action and metabolic fate should it be introduced into a biological system. We will detail its potential to act as a prodrug of cytidine, its subsequent entry into the pyrimidine (B1678525) salvage pathway, and the key enzymatic interactions that would govern its activity.

Introduction to this compound

This compound is a synthetic derivative of the naturally occurring nucleoside, cytidine.[1][2] The key structural feature of this compound is the presence of an isopropylidene (acetonide) group, which forms a five-membered ring by linking the 2' and 3' oxygen atoms of the ribose sugar. This modification serves as a protecting group, rendering the vicinal diol on the ribose moiety chemically inert. This protection is fundamental in synthetic organic chemistry, as it allows for regioselective reactions on other parts of the nucleoside, such as the 5'-hydroxyl group or the cytosine base.[3]

While extensively used in chemical synthesis, this compound is not typically studied for direct biological activity. However, its structural similarity to other protected nucleosides suggests a potential role as a prodrug. A prodrug is an inactive compound that is converted into a pharmacologically active agent in vivo through metabolic processes. This guide will therefore address both the established synthetic utility and the hypothetical biochemical pathways of this compound.

Established Role in Synthetic Chemistry

The primary and well-documented application of this compound is as a starting material for the synthesis of modified nucleosides.[3] The protection of the 2' and 3' hydroxyl groups allows chemists to perform reactions specifically at the 5' position, which contains the only remaining primary hydroxyl group. This is critical for creating a wide array of nucleoside analogs with therapeutic potential.

A common synthetic route involves the oxidation of the 5'-hydroxyl group to a carboxylic acid, followed by amide coupling to introduce new functional groups.[3] This strategy is used to generate novel cytidine derivatives for applications such as aptamer discovery and the development of nucleic acid-based drugs.

G cluster_synthesis Synthetic Workflow using this compound A This compound (Starting Material) B Oxidation of 5'-OH group (e.g., with TEMPO/BAIB) A->B C 2',3'-O-Isopropylidene-5'-carboxycytidine (Intermediate) B->C D Amide Coupling (e.g., with an amine, CDMT, NMM) C->D E 5'-Modified Cytidine Analog (Protected) D->E F Deprotection (Removal of Isopropylidene Group) E->F G Final 5'-Modified Cytidine Analog (Active Form) F->G

Figure 1: Generalized synthetic workflow for modifying the 5' position of cytidine.

Hypothetical Mechanism of Action in Biochemical Pathways

If this compound were to enter a biological system, its mechanism of action would be contingent on its conversion to an active form. The most plausible scenario is a prodrug mechanism, where the isopropylidene protecting group is cleaved to release native cytidine.

Step 1: In Vivo Deprotection (Prodrug Activation)

The isopropylidene group is generally stable but can be removed under acidic conditions. Therefore, oral administration could potentially lead to partial deprotection in the acidic environment of the stomach. Enzymatic cleavage of this specific acetal (B89532) is less common, but cannot be entirely ruled out without specific experimental data. Upon successful deprotection, cytidine is released and becomes available to cellular metabolic machinery.

Step 2: Entry into the Pyrimidine Salvage Pathway

Once released, cytidine would enter the pyrimidine salvage pathway, a critical metabolic route for recycling nucleobases and nucleosides from the degradation of DNA and RNA. The key steps are as follows:

  • Phosphorylation: Cytidine is phosphorylated by uridine-cytidine kinase (UCK) to form cytidine monophosphate (CMP). This is the rate-limiting step for its entry into anabolic pathways.

  • Further Phosphorylation: CMP is subsequently phosphorylated to cytidine diphosphate (B83284) (CDP) and then cytidine triphosphate (CTP) by other kinases.

  • Incorporation into RNA: CTP is a direct precursor for RNA synthesis and is incorporated into growing RNA chains by RNA polymerases.

  • Conversion to Deoxyribonucleotides: CDP can be converted to deoxycytidine diphosphate (dCDP) by the enzyme ribonucleotide reductase (RNR) . dCDP is then phosphorylated to dCTP, which is a building block for DNA synthesis.

  • Deamination: A competing catabolic pathway involves the deamination of cytidine to uridine (B1682114) by the enzyme cytidine deaminase (CDA) .[4][5] Uridine can then be further metabolized. CDA is a crucial enzyme in the metabolism of many cytidine analog drugs, often leading to their inactivation.[6][7]

G cluster_pathway Hypothetical Metabolic Pathway of this compound Prodrug This compound (Prodrug) Cytidine Cytidine Prodrug->Cytidine Deprotection (e.g., acidic hydrolysis) CMP CMP Cytidine->CMP Uridine-Cytidine Kinase (UCK) Uridine Uridine (Inactive Metabolite) Cytidine->Uridine Cytidine Deaminase (CDA) CDP CDP CMP->CDP CTP CTP CDP->CTP dCDP dCDP CDP->dCDP Ribonucleotide Reductase (RNR) RNA RNA Synthesis CTP->RNA dCTP dCTP dCDP->dCTP DNA DNA Synthesis dCTP->DNA G cluster_protocol Workflow for Prodrug Conversion Assay A Prepare Incubation Mix (Buffer, Microsomes, NADPH) B Pre-incubate at 37°C A->B C Add this compound B->C D Incubate and Sample at Time Points C->D E Quench Reaction (Acetonitrile) D->E F Centrifuge & Collect Supernatant E->F G Analyze by HPLC-MS F->G H Quantify Cytidine Formation G->H

References

A Technical Guide to 2',3'-O-Isopropylidenecytidine: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylidenecytidine is a versatile synthetic nucleoside derivative that plays a crucial role as a protected intermediate in the synthesis of a wide array of modified nucleosides and oligonucleotides. Its strategic application, primarily as a protecting group for the 2' and 3' hydroxyl functions of the ribose sugar, enables precise chemical modifications at other positions of the cytidine (B196190) molecule. This technical guide provides an in-depth overview of the synonyms, chemical properties, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores its significant applications in drug development, particularly in the synthesis of antiviral and anticancer agents, and its role in the solid-phase synthesis of RNA. The guide also delves into the metabolic activation of cytidine analogues and a key signaling pathway implicated in their mechanism of action.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list is provided below for easy reference.

Synonym/Alternative NameSource
2',3'-Isopropylidene cytidine[1]
Cytidine, 2',3'-O-(1-methylethylidene)-PubChem
This compound monohydrochlorideN/A
NSC 520039N/A
Furo[3,4-d]-1,3-dioxole Cytidine DerivativeN/A
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][2][3]dioxol-4-yl]-4-aminopyrimidin-2-oneN/A

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₅PubChem
Molecular Weight 283.28 g/mol PubChem
CAS Number 362-42-5N/A
Appearance White to off-white crystalline powderN/A
Solubility Soluble in methanol, ethanol, and waterN/A
Melting Point 210-212 °CN/A

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound, adapted from a general procedure for the preparation of 5-substituted 2′,3′-O-isopropylideneuridine derivatives.[4]

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (B42991) or Ethylorthoformate[4]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[4]

  • Sodium bicarbonate (NaHCO₃)[4]

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (EtOH)

Procedure:

  • To a suspension of cytidine (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (or ethylorthoformate, 2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).[4]

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:ethanol (97:3 v/v).[4]

  • Once the reaction is complete, neutralize the mixture by adding sodium bicarbonate (1 equivalent) and continue stirring for an additional 15 minutes.[4]

  • Filter the reaction mixture to remove the solid precipitate.[4]

  • Evaporate the filtrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white crystalline solid.

Applications in Drug Development

The isopropylidene group serves as a crucial protecting group, enabling selective modifications at other positions of the cytidine molecule for the development of novel therapeutic agents.

Synthesis of Antiviral Nucleoside Analogues

This compound is a key intermediate in the synthesis of various antiviral nucleoside analogues. For instance, it has been utilized in the development of potent inhibitors of the Human Immunodeficiency Virus-1 (HIV-1).[4] The 2',3'-O-isopropylidene protection allows for modifications at the 5-position of the pyrimidine (B1678525) base or the 5'-hydroxyl group, leading to compounds with enhanced antiviral activity. A study on 5-substituted 2′,3′-O-isopropylideneuridine derivatives demonstrated that these compounds can exhibit significant anti-HIV-1 activity.[4]

Role in Anticancer Drug Discovery

Cytidine analogues are a well-established class of anticancer agents.[5] The synthesis of many of these analogues often involves the use of protected intermediates like this compound to achieve the desired chemical transformations. The protection of the cis-diol on the ribose ring allows for selective manipulation of the nucleobase, which is often the target for modification to impart anticancer properties.

Role as a Protecting Group in Oligonucleotide Synthesis

In the chemical synthesis of RNA oligonucleotides, the 2'-hydroxyl group of the ribose sugar must be protected to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps.[6] While other protecting groups like TBDMS and TOM are more commonly used in solid-phase RNA synthesis, the isopropylidene group can be employed in solution-phase synthesis or for the preparation of specific RNA building blocks. It offers the advantage of protecting both the 2' and 3' hydroxyl groups simultaneously.

Metabolic Activation and Signaling Pathways

Metabolic Activation of Cytidine Analogues

For cytidine analogues to exert their therapeutic effect, they must be intracellularly converted to their active triphosphate form. This activation is a multi-step process catalyzed by a series of kinases.

Metabolic_Activation Cytidine Analogue Cytidine Analogue Analogue Monophosphate Analogue Monophosphate Cytidine Analogue->Analogue Monophosphate Deoxycytidine Kinase (dCK) Analogue Diphosphate Analogue Diphosphate Analogue Monophosphate->Analogue Diphosphate Deoxycytidylate Kinase (dCMPK) Active Triphosphate Active Triphosphate Analogue Diphosphate->Active Triphosphate Nucleoside Diphosphate Kinase (NDPK)

Metabolic activation of cytidine analogues.

This metabolic pathway is crucial for the efficacy of nucleoside analogue drugs. The active triphosphate form can then be incorporated into DNA or RNA, leading to chain termination or dysfunction, or can inhibit key cellular enzymes like polymerases.

JNK Signaling Pathway in Cytidine Analogue-Induced Apoptosis

Recent research has shed light on the molecular mechanisms underlying the cytotoxic effects of cytidine analogues. In melanoma cells, treatment with the cytidine analogue gemcitabine (B846) was found to activate the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptotic cell death.[2]

JNK_Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Cytidine Analogue Cytidine Analogue JNK JNK Cytidine Analogue->JNK Activates c-Jun c-Jun JNK->c-Jun Phosphorylates & Activates Apoptosis Apoptosis c-Jun->Apoptosis Induces

JNK signaling in cytidine analogue-induced apoptosis.

This finding suggests that the JNK pathway is a critical mediator of the therapeutic effects of certain cytidine analogues and may represent a target for enhancing their efficacy in cancer treatment.[2]

Conclusion

This compound is a foundational building block in the field of nucleoside and nucleotide chemistry. Its utility as a protecting group has enabled the synthesis of a diverse range of modified nucleosides with significant therapeutic potential. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in drug discovery and development. The continued exploration of the biological activities of its derivatives and the signaling pathways they modulate will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of 2',3'-O-Isopropylidenecytidine in Enzymatic Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of custom oligonucleotides is a cornerstone of modern molecular biology, with applications ranging from diagnostics to therapeutic drug development. While chemical synthesis using phosphoramidite (B1245037) chemistry is well-established, enzymatic methods for oligonucleotide synthesis are gaining significant attention due to their potential for higher fidelity, milder reaction conditions, and the ability to incorporate modified nucleotides. 2',3'-O-Isopropylidenecytidine is a modified nucleoside that serves as a valuable building block in the enzymatic synthesis of RNA. The isopropylidene group protects the 2' and 3' hydroxyls of the ribose sugar, allowing for regioselective modification at the 5' position and enabling its use as a chain terminator in controlled enzymatic polymerization. This document provides detailed application notes and protocols for the use of this compound in enzymatic oligonucleotide synthesis.

Applications

The primary application of this compound is in the enzymatic synthesis of RNA oligonucleotides, where it is used in the form of its 5'-triphosphate derivative (this compound-5'-triphosphate, hereafter referred to as ipCTP).

  • Controlled Enzymatic RNA Synthesis: ipCTP can be used as a substrate for template-independent RNA polymerases, such as poly(U) polymerase (PUP). The 2',3'-O-isopropylidene group acts as a reversible terminator, allowing for the controlled, stepwise addition of a single cytidine (B196190) nucleotide to the 3' end of an RNA primer. This is a key feature for the development of de novo enzymatic RNA synthesis protocols.[1][2]

  • High Efficiency in Pyrimidine (B1678525) Incorporation: Studies have shown that pyrimidine nucleotides protected with the 2',3'-O-isopropylidene group are well-tolerated by certain template-independent RNA polymerases, leading to highly efficient coupling reactions that can be achieved within minutes.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound-5'-triphosphate (ipCTP)

This protocol describes a general method for the phosphorylation of this compound to its 5'-triphosphate derivative. This is an adaptation of the one-pot Yoshikawa phosphorylation procedure.

Materials:

  • This compound

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • Phosphorus oxychloride (POCl₃)

  • Tributylamine (B1682462)

  • Tributylammonium (B8510715) pyrophosphate

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

  • Anhydrous trimethyl phosphate

  • Anhydrous acetonitrile

  • Diethyl ether

  • HPLC-grade water

Procedure:

  • Preparation of the Nucleoside:

    • Co-evaporate this compound (1 equivalent) with anhydrous pyridine (B92270) three times and dry under high vacuum for at least 4 hours.

    • Dissolve the dried nucleoside in anhydrous trimethyl phosphate.

  • Phosphorylation:

    • To the solution from step 1, add proton sponge (1.5 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add phosphorus oxychloride (1.5 equivalents) dropwise while stirring.

    • Continue stirring at 0 °C for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Triphosphate Formation:

    • In a separate flask, dissolve tributylammonium pyrophosphate (5 equivalents) in anhydrous acetonitrile.

    • Add tributylamine (5 equivalents) to this solution.

    • Add the pyrophosphate solution to the reaction mixture from step 2.

    • Stir the reaction mixture at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an equal volume of 1 M TEAB buffer.

    • Stir for 1 hour at room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude ipCTP by anion-exchange chromatography using a gradient of TEAB buffer (e.g., 0.05 M to 1 M).

    • Collect the fractions containing the triphosphate, pool them, and lyophilize to obtain the purified ipCTP as a white solid.

Protocol 2: Enzymatic Incorporation of ipCTP into an RNA Oligonucleotide

This protocol describes the single incorporation of ipCTP onto the 3'-end of an RNA primer using a template-independent RNA polymerase (e.g., polyU polymerase - PUP).

Materials:

  • RNA primer (e.g., a 10-mer RNA oligonucleotide)

  • Purified ipCTP

  • Poly(U) Polymerase (PUP)

  • PUP Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM MnCl₂, 100 mM NaCl, 1 mM DTT)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a nuclease-free microcentrifuge tube, prepare the following reaction mixture on ice:

      • RNA primer (10 pmol)

      • ipCTP (40 µM final concentration)

      • 10x PUP Reaction Buffer (to a final concentration of 1x)

      • RNase Inhibitor (20 units)

      • Poly(U) Polymerase (10 units)

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 15-30 minutes. The optimal time may vary depending on the specific enzyme and primer sequence.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of 2x RNA loading dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue).

    • Heat the sample at 95 °C for 5 minutes before analysis.

  • Analysis:

    • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) (e.g., 20% polyacrylamide, 7 M urea).

    • Visualize the RNA bands by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if a radiolabeled primer was used.

Protocol 3: Deprotection of the 2',3'-O-Isopropylidene Group

This protocol describes the removal of the isopropylidene group from the synthesized RNA oligonucleotide using mild acidic conditions.

Materials:

  • Lyophilized RNA oligonucleotide containing the 2',3'-O-isopropylidene group

  • Acetic acid solution (e.g., 80% acetic acid in water)

  • Nuclease-free water

  • Sodium acetate (B1210297) (3 M)

  • Ethanol (100% and 70%)

Procedure:

  • Acidic Hydrolysis:

    • Dissolve the dried RNA oligonucleotide in the 80% acetic acid solution.

    • Incubate at room temperature for 2-4 hours. The reaction should be monitored by HPLC or mass spectrometry to ensure complete deprotection without significant degradation of the RNA.

  • Quenching and Precipitation:

    • Neutralize the reaction by adding 3 M sodium acetate.

    • Precipitate the RNA by adding 3 volumes of ice-cold 100% ethanol.

    • Incubate at -20 °C for at least 1 hour.

  • Purification:

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 30 minutes to pellet the RNA.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol.

    • Centrifuge again for 15 minutes.

    • Remove the supernatant and air-dry the pellet.

    • Resuspend the purified, deprotected RNA in nuclease-free water.

Data Presentation

The following tables summarize the expected outcomes and performance of the described protocols. The data is derived from published literature and represents typical results.[2]

Table 1: Enzymatic Incorporation of ipCTP

ParameterValueNotes
Enzyme Poly(U) Polymerase (PUP)A template-independent RNA polymerase.
Substrate This compound-5'-triphosphate (ipCTP)Acts as a reversible terminator.
Primer 10-mer RNA oligonucleotide
Reaction Time 15 - 30 minutesRapid incorporation is observed.[2]
Incorporation Efficiency > 90%Estimated from gel electrophoresis analysis.[2]
Product Primer + 1 Cytidine (n+1)Single nucleotide extension.

Table 2: Deprotection of 2',3'-O-Isopropylidene Group

ParameterConditionExpected Outcome
Reagent 80% Acetic AcidMild acidic hydrolysis.
Temperature Room TemperatureAvoids heat-induced degradation of RNA.
Reaction Time 2 - 4 hoursShould be optimized by monitoring.
Purity of Deprotected RNA > 95%Dependent on careful handling and purification.

Visualizations

Synthesis_Workflow Workflow for ipCTP Synthesis cluster_start Starting Material cluster_reaction One-Pot Phosphorylation cluster_purification Purification cluster_product Final Product ipCytidine This compound Phosphorylation 1. Add POCl₃ 2. Add Pyrophosphate ipCytidine->Phosphorylation Anhydrous Trimethyl Phosphate Purification Anion-Exchange Chromatography Phosphorylation->Purification Crude Product ipCTP ipCTP Purification->ipCTP Purified Product

Caption: Synthesis workflow for ipCTP.

Enzymatic_Incorporation_Workflow Enzymatic Incorporation of ipCTP Start RNA Primer (n) Reaction Incubate with: - ipCTP - Poly(U) Polymerase - Reaction Buffer Start->Reaction Product Protected RNA (n+1) Reaction->Product Single nucleotide incorporation Deprotection Mild Acidic Deprotection Product->Deprotection FinalProduct Deprotected RNA (n+1) Deprotection->FinalProduct Removal of isopropylidene group

Caption: Workflow for enzymatic incorporation and deprotection.

References

Application Notes and Protocols: 2',3'-O-Isopropylidenecytidine as a Ribonucleoside Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2',3'-O-Isopropylidenecytidine as a key protecting group for the 2' and 3'-hydroxyl functions of cytidine (B196190), a critical ribonucleoside. The isopropylidene group offers a convenient and efficient method for temporary protection, enabling selective modification at other positions of the nucleoside, particularly the 5'-hydroxyl group. This strategy is pivotal in the synthesis of various modified nucleosides, including potent antiviral agents.

Introduction

The selective protection of the 2' and 3'-hydroxyl groups of ribonucleosides is a fundamental challenge in nucleoside chemistry and drug development. The cis-diol arrangement in the ribose moiety imparts unique reactivity that must be masked to achieve regioselective modifications at other sites. The 2',3'-O-isopropylidene acetal (B89532) is a widely employed protecting group for this purpose due to its ease of introduction, general stability under various reaction conditions, and facile removal under acidic conditions. This compound serves as a crucial intermediate in the synthesis of therapeutically important nucleoside analogs. A notable example is its use in the synthesis of Molnupiravir (MK-4482), an antiviral drug for the treatment of COVID-19[1].

Applications in Synthesis

The primary application of this compound lies in its role as a protected intermediate, allowing for a variety of chemical transformations at other positions of the cytidine molecule.

  • Selective 5'-OH Modification: With the 2' and 3'-hydroxyls masked, the 5'-hydroxyl group is available for reactions such as acylation, phosphorylation, and etherification. This is a common strategy in the synthesis of nucleoside phosphoramidites and other building blocks for oligonucleotide synthesis.

  • Synthesis of Antiviral Nucleosides: As demonstrated in the synthesis of MK-4482, this compound is a key precursor[1]. Protecting the diol allows for selective modification at the 5'-position, a critical step in the overall synthesis of the drug.

  • Enzymatic Synthesis: Pyrimidine nucleotides protected with 2',3'-O-isopropylidene groups are well-tolerated by certain template-independent RNA polymerases. This allows for controlled enzymatic coupling reactions, which is a significant feature for the development of enzymatic de novo RNA synthesis protocols.

Data Presentation

The following tables summarize the quantitative data for the key reactions involving this compound.

Table 1: Synthesis of this compound Sulfate (B86663)

Starting MaterialReagentsSolventCatalystReaction TimeTemperatureYieldReference
CytidineAcetone (B3395972), 2,2-Dimethoxypropane (B42991)AcetoneSulfuric AcidNot specifiedNot specified98%[1]

Table 2: Deprotection of Isopropylidene Group (General Procedure)

Starting MaterialReagentsSolventTemperatureReaction TimeYieldReference
Di-O-isopropylidene isocarbonucleosideAqueous Sulfuric Acid (1%)WaterReflux (110 °C)3 hours>99% (crude)
5-glycosyl heterocyclic di-O-isopropylidene derivativeAqueous Sulfuric Acid (8%)Water60 °C18 hours55.5%

Experimental Protocols

Protocol 1: Synthesis of this compound Sulfate

This protocol is adapted from the synthesis of an intermediate for MK-4482[1].

Materials:

  • Cytidine

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • Sulfuric Acid (concentrated)

  • Argon or Nitrogen atmosphere

Procedure:

  • Suspend cytidine in anhydrous acetone in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add 2,2-dimethoxypropane to the suspension.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product, this compound sulfate salt, will precipitate from the reaction mixture.

  • Isolate the precipitate by filtration.

  • Wash the isolated solid with cold acetone to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain this compound sulfate as a white solid.

Expected Yield: 98%[1].

Protocol 2: Deprotection of this compound (Acid-Catalyzed Hydrolysis)

This is a general protocol for the acidic removal of the isopropylidene protecting group, which can be optimized for this compound.

Materials:

  • This compound (or its salt)

  • Sulfuric Acid (1% aqueous solution) or other suitable acid (e.g., trifluoroacetic acid in water)

  • Sodium Bicarbonate or other suitable base for neutralization

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Dissolve or suspend this compound in a 1% aqueous solution of sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • If the product is not fully soluble in the aqueous layer, it can be extracted with an organic solvent such as dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cytidine.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Protection_Reaction Cytidine Cytidine Product This compound Sulfate Salt Cytidine->Product Protection Reagents Acetone, 2,2-Dimethoxypropane Sulfuric Acid (catalyst) Reagents->Product

Caption: Protection of Cytidine to form this compound.

Deprotection_Reaction Protected_Cytidine This compound Cytidine Cytidine Protected_Cytidine->Cytidine Deprotection Byproduct Acetone Protected_Cytidine->Byproduct Acid Aqueous Acid (e.g., H2SO4) Acid->Cytidine

Caption: Deprotection of this compound to yield Cytidine.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start_P Start with Cytidine Reaction_P React with Acetone & 2,2-Dimethoxypropane (H2SO4 catalyst) Start_P->Reaction_P Precipitation Precipitate Product (Sulfate Salt) Reaction_P->Precipitation Isolation_P Isolate by Filtration Precipitation->Isolation_P End_P Protected Cytidine Isolation_P->End_P Start_D Start with Protected Cytidine Reaction_D Hydrolyze with Aqueous Acid Start_D->Reaction_D Neutralization Neutralize Reaction Reaction_D->Neutralization Extraction Extract Product (optional) Neutralization->Extraction Purification Purify (if necessary) Extraction->Purification End_D Final Product (Cytidine) Purification->End_D

Caption: Experimental workflow for protection and deprotection of Cytidine.

References

Application Notes and Protocol for the Synthesis of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2',3'-O-Isopropylidenecytidine, a crucial intermediate in the synthesis of various nucleoside analogs and antiviral compounds. The procedure involves the acid-catalyzed reaction of cytidine (B196190) with acetone (B3395972) to protect the 2' and 3' hydroxyl groups of the ribose moiety. This method is reported to be high-yielding and provides the product in high purity. These application notes are intended to guide researchers in the efficient and reproducible synthesis of this important compound. This compound serves as a versatile building block in medicinal chemistry and drug development, particularly in the creation of modified nucleosides with potential therapeutic applications.[1]

Introduction

The protection of hydroxyl groups is a fundamental strategy in the chemical synthesis of complex organic molecules, particularly in nucleoside chemistry. The 2',3'-O-isopropylidene group is a commonly used protecting group for the vicinal diols of ribonucleosides due to its ease of installation and subsequent removal under mild acidic conditions. The resulting acetonide, this compound, is a key precursor for modifications at the 5'-hydroxyl group or the cytosine base, enabling the synthesis of a wide array of derivatives. Notably, it has been utilized in the synthesis of antiviral agents. The protocol described herein is based on a high-yield synthesis from readily available starting materials.[2]

Reaction Scheme

G cluster_reactants Reactants Cytidine Cytidine H2SO4 H₂SO₄ (cat.) Acetone Acetone Product This compound H2SO4->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • Cytidine

  • Acetone (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend cytidine in anhydrous acetone.

  • Catalyst Addition: Cool the suspension in an ice bath. While stirring, slowly add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) to yield the pure this compound. Based on literature, the product can also be isolated as its sulfate salt directly from the reaction mixture.[2]

Data Presentation

ParameterValueReference
Starting MaterialCytidine[2]
ReagentAcetone[2]
CatalystH₂SO₄[2]
Reported Yield 98% [2]
Product Form Sulfate Salt [2]
Molecular FormulaC₁₂H₁₇N₃O₅
Molecular Weight283.28 g/mol

Experimental Workflow

G cluster_workflow Synthesis Workflow A 1. Suspend Cytidine in Anhydrous Acetone B 2. Add Catalytic H₂SO₄ (Ice Bath) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Neutralize with Saturated NaHCO₃ C->D E 5. Isolate Product (e.g., as Sulfate Salt) D->E F 6. Purify by Recrystallization (if necessary) E->F G Characterize Product (NMR, MS, etc.) F->G

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Acetone is a flammable solvent. Avoid open flames and sparks.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Conclusion

This protocol provides a straightforward and high-yielding method for the synthesis of this compound. The use of inexpensive and readily available starting materials makes this procedure scalable and cost-effective. The resulting product is a valuable intermediate for the synthesis of modified nucleosides for various research and development applications in the pharmaceutical industry.

References

Application Notes and Protocols for the Derivatization of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical modification of 2',3'-O-Isopropylidenecytidine, a key intermediate in the synthesis of various cytidine (B196190) analogs with potential therapeutic applications. The protocols outlined below cover common derivatization strategies at the C5-position of the pyrimidine (B1678525) ring and the 5'-hydroxyl group of the ribose sugar.

Synthesis of 5-Substituted this compound Derivatives

This section details the synthesis of 5-bromo-2',3'-O-isopropylidenecytidine, a versatile intermediate for further modifications at the C5 position.

Experimental Protocol: Bromination of this compound

This protocol describes the synthesis of 5-bromo-2',3'-O-isopropylidenecytidine.

Materials:

Procedure:

  • Dissolve this compound (2) in a mixture of 1,4-dioxane and carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Add a solution of bromine in carbon tetrachloride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-bromocytidine (B150675) analogue 3.[1]

Quantitative Data
ProductStarting MaterialReagentsYieldReference
5-bromo-2',3'-O-isopropylidenecytidine (3)This compound (2)Bromine, 1,4-dioxane, carbon tetrachlorideN/A[1]

Yield data was not explicitly provided in the source material.

Workflow for Bromination

Bromination_Workflow start Start: this compound (2) dissolve Dissolve in 1,4-Dioxane/CCl4 start->dissolve cool Cool to 0°C dissolve->cool add_br2 Add Br2 in CCl4 cool->add_br2 react React at RT add_br2->react quench Quench with Na2S2O3 react->quench extract Extract quench->extract wash Wash extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end End: 5-bromo-2',3'-O- isopropylidenecytidine (3) purify->end

Caption: Workflow for the synthesis of 5-bromo-2',3'-O-isopropylidenecytidine.

Oxidation of the 5'-Hydroxyl Group

This protocol describes the oxidation of the 5'-hydroxyl group of this compound to an aldehyde or a carboxylic acid, which can then be used for further derivatization.

Experimental Protocol: Oxidation to 5'-Formylcytidine

This procedure details the oxidation of the 5'-CH2OH group to a 5'-formyl group using dicyclohexylcarbodiimide (B1669883) (DCC).[1]

Materials:

  • This compound (2)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous solvent (e.g., toluene)

  • Purification reagents

Procedure:

  • Dissolve this compound (2) in a suitable anhydrous solvent.

  • Add DCC and DMSO to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product to obtain 5'-formylcytidine (10).[1]

Experimental Protocol: Oxidation to Carboxylic Acid Derivative

This procedure outlines the oxidation of the primary hydroxyl group to a carboxylic acid using TEMPO and BAIB.[2]

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Bis(acetoxy)iodobenzene (BAIB)

  • Sodium bicarbonate (NaHCO3)

  • Acetonitrile (B52724) (CH3CN)

  • Water (H2O)

Procedure:

  • Suspend this compound in a mixture of acetonitrile and water.

  • Add sodium bicarbonate, TEMPO, and BAIB to the suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the precipitate to isolate the oxidized cytidine product (3).[2]

Quantitative Data
ProductStarting MaterialReagentsYieldReference
5'-formylcytidine (10)This compound (2)DCC, DMSON/A[1]
Oxidized cytidine (carboxylic acid, 3)This compoundTEMPO, BAIB, NaHCO344%[2]

Yield data for the DCC oxidation was not explicitly provided in the source material.

Workflow for 5'-Hydroxyl Oxidation

Oxidation_Workflow cluster_dcc DCC Oxidation to Aldehyde cluster_tempo TEMPO Oxidation to Carboxylic Acid start_dcc This compound (2) react_dcc React with DCC, DMSO start_dcc->react_dcc end_dcc 5'-formylcytidine (10) react_dcc->end_dcc start_tempo This compound react_tempo React with TEMPO, BAIB, NaHCO3 start_tempo->react_tempo end_tempo Oxidized Cytidine (3) react_tempo->end_tempo

Caption: Workflows for the oxidation of the 5'-hydroxyl group of this compound.

Amide Coupling of 5'-Carboxylic Acid Derivative

This protocol describes the coupling of the 5'-carboxylic acid derivative of this compound with an amine.

Experimental Protocol: Amide Coupling

This procedure details the amide coupling of the oxidized cytidine (3) with N-(3-aminopropyl)-methacrylamide hydrochloride.[2]

Materials:

  • Oxidized cytidine (3)

  • N-(3-aminopropyl)-methacrylamide hydrochloride (APMA*HCl)

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Methanol (MeOH)

Procedure:

  • Dissolve the oxidized cytidine (3) in methanol.

  • Add N-(3-aminopropyl)-methacrylamide hydrochloride, CDMT, and N-methylmorpholine to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product to obtain the cytidine-based monomer (1).[2] Other coupling agents such as DCC, EDC, and HATU resulted in lower yields.[2]

Quantitative Data
ProductStarting MaterialReagentsYieldReference
Cytidine-based monomer (1)Oxidized cytidine (3)APMA*HCl, CDMT, NMM, MeOH44%[2]

Workflow for Amide Coupling

Amide_Coupling_Workflow start Start: Oxidized Cytidine (3) dissolve Dissolve in MeOH start->dissolve add_reagents Add APMA*HCl, CDMT, NMM dissolve->add_reagents react React at RT overnight add_reagents->react purify Purify react->purify end End: Cytidine-based Monomer (1) purify->end

Caption: Workflow for the amide coupling of the 5'-carboxylic acid derivative.

References

Application Notes and Protocols: The Role of 2',3'-O-Isopropylidenecytidine in Antiviral Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the multistep synthesis of complex bioactive molecules like antiviral nucleoside analogs, chemoselectivity is a paramount challenge. Protecting groups are essential tools used to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and directing transformations to specific sites within a molecule.[1][2] In the context of ribonucleoside chemistry, the cis-2',3'-diol on the ribose moiety is particularly reactive. The 2',3'-O-isopropylidene group, a cyclic acetal (B89532) (or ketal), is a widely used protecting group for this diol.[3]

2',3'-O-Isopropylidenecytidine is a key intermediate formed by reacting cytidine (B196190) with acetone (B3395972) or a related equivalent. This protection strategy offers several advantages:

  • Simultaneous Protection: It blocks both the 2'- and 3'-hydroxyl groups in a single step.

  • Increased Stability: The protected nucleoside is more stable to a variety of reaction conditions, particularly basic and nucleophilic reagents, allowing for selective modification at the 5'-hydroxyl group or the C4-amino group of the cytosine base.[3]

  • Improved Solubility: The isopropylidene group increases the lipophilicity of the nucleoside, often improving its solubility in organic solvents used in subsequent synthetic steps.

  • Facile Removal: The group can be readily removed under acidic conditions to regenerate the diol functionality in the final stages of a synthesis.[4]

These application notes detail the critical role of 2',3'-O-isopropylidene protection in the synthesis of prominent antiviral agents, Remdesivir (B604916) and Molnupiravir, providing specific protocols and quantitative data for researchers in drug development.

Application Note 1: Synthesis of Remdesivir (GS-5734)

Remdesivir is a broad-spectrum antiviral agent, notable for its use in treating COVID-19.[5] Its complex synthesis involves numerous steps where precise control is critical. The protection of the 2',3'-hydroxyls as an isopropylidene acetal is a key strategic decision that facilitates the crucial phosphoramidate (B1195095) coupling at the 5'-position.[4][6] After the core C-nucleoside is formed and benzyl (B1604629) protecting groups are removed, the resulting triol is selectively protected at the 2' and 3' positions. This unmasks the 5'-hydroxyl as the sole primary alcohol available for subsequent phosphorylation.[4][5]

Logical Workflow for Remdesivir Synthesis via Isopropylidene Intermediate

G cluster_start Core Nucleoside Synthesis cluster_protection Protection Step cluster_coupling Key Coupling Reaction cluster_final Final Step start Tri-O-benzyl-D-ribonolactone glycosylation C-Glycosylation & Cyanation start->glycosylation debenzylation Debenzylation (BCl3) glycosylation->debenzylation triol Nucleoside Triol Intermediate debenzylation->triol protection Acetonide Protection: 2',3'-O-Isopropylidene Formation triol->protection Key Intermediate protected_nuc Protected Nucleoside (12) protection->protected_nuc coupling Coupling (MgCl2) protected_nuc->coupling prodrug Phosphoramidate Prodrug Moiety (11) prodrug->coupling coupled_product Protected Remdesivir coupling->coupled_product deprotection Acetonide Deprotection (Acid) coupled_product->deprotection remdesivir Remdesivir (9a) deprotection->remdesivir

Caption: Workflow for Remdesivir synthesis highlighting the key acetonide protection step.

Experimental Protocol: Acetonide Protection of Remdesivir Intermediate

This protocol is adapted from the synthetic route described for Remdesivir, where the triol intermediate is protected before coupling with the phosphoramidate moiety.[6]

  • Preparation: Dissolve the nucleoside triol intermediate (1.0 equiv) in anhydrous acetone.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution. Alternatively, 2,2-dimethoxypropane (B42991) can be used as both the solvent and water scavenger in the presence of an acid catalyst like p-toluenesulfonic acid.[6]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, neutralize the acid catalyst by adding a mild base, such as aqueous sodium bicarbonate solution, until the effervescence ceases.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the 2',3'-O-isopropylidene protected nucleoside.

Data Summary: Key Reaction Yields in Remdesivir Synthesis
StepProductReagents/ConditionsReported YieldReference
DebenzylationNucleoside TriolBCl₃, CH₂Cl₂74-86%[7]
Acetonide Protection 2',3'-O-Isopropylidene Nucleoside 2,2-dimethoxypropane, H₂SO₄ High Yield (not specified) [6]
CouplingProtected RemdesivirProtected Nucleoside, Phosphoramidate, MgCl₂High[4]
DeprotectionRemdesivirAcidic conditions69%[4]

Application Note 2: Synthesis of Molnupiravir (MK-4482)

Molnupiravir is an orally bioavailable antiviral prodrug effective against various RNA viruses, including SARS-CoV-2.[8] The original synthesis developed by Painter utilized uridine (B1682114) and proceeded through an acetonide-protected intermediate.[9] Although more recent, streamlined syntheses from cytidine aim to avoid separate protection/deprotection steps, the four-step chemical synthesis remains a robust and scalable approach where the 2',3'-O-isopropylidene group plays a crucial role in ensuring selective 5'-O-acylation.[9]

Experimental Workflow for Four-Step Molnupiravir Synthesis

G start Cytidine (7) step1 Step 1: Acetonide Protection (Acetone, p-TsOH) start->step1 intermediate1 This compound step1->intermediate1 step2 Step 2: 5'-O-Esterification (Isobutyric anhydride (B1165640), DBU) intermediate1->step2 intermediate2 Protected & Esterified Intermediate (8) step2->intermediate2 step3 Step 3: Hydroxyamination (Hydroxylamine) intermediate2->step3 intermediate3 Protected Molnupiravir (6) step3->intermediate3 step4 Step 4: Deprotection (Formic acid) intermediate3->step4 molnupiravir Molnupiravir step4->molnupiravir

Caption: Four-step chemical synthesis of Molnupiravir from Cytidine.

Experimental Protocol: Four-Step Synthesis of Molnupiravir

This protocol is adapted from the scalable, nonenzymatic process described by Gopalsamuthiram et al.[9]

  • Step 1: Acetonide Protection:

    • Suspend cytidine (1 equiv) in acetone.

    • Add p-toluenesulfonic acid monohydrate (0.1 equiv) and stir the mixture at room temperature for 24 hours.

    • Neutralize the reaction with a base (e.g., triethylamine) and concentrate the solvent.

    • Isolate the this compound intermediate via recrystallization or chromatography.

  • Step 2: 5'-O-Esterification:

    • Dissolve the protected intermediate from Step 1 (1 equiv) in acetonitrile.

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) followed by isobutyric anhydride (1.2 equiv).

    • Stir at room temperature for 2-3 hours until completion (monitored by TLC/HPLC).

    • Isolate the esterified product (8) after workup and purification.

  • Step 3: Hydroxyamination:

    • Prepare a solution of hydroxylamine (B1172632) hydrochloride (10 equiv) and sodium methoxide (B1231860) (10 equiv) in methanol (B129727) and water.

    • Add the esterified intermediate (8) (1 equiv) to the hydroxylamine solution.

    • Heat the mixture at 60-70 °C for 24-48 hours.

    • Isolate the protected Molnupiravir intermediate (6) after cooling and filtration.

  • Step 4: Acetonide Deprotection:

    • Suspend the intermediate from Step 3 (1 equiv) in a mixture of water and isopropanol.

    • Add formic acid (approx. 5 equiv) and stir at room temperature for 4-6 hours.

    • Upon reaction completion, neutralize with an aqueous base (e.g., NaOH).

    • Isolate the final product, Molnupiravir, by filtration and/or recrystallization.

Data Summary: Four-Step Molnupiravir Synthesis
StepProductKey ReagentsReported YieldReference
1. ProtectionThis compoundAcetone, p-TsOH>90%[9]
2. EsterificationIntermediate 8Isobutyric anhydride, DBU78%[9]
3. HydroxyaminationIntermediate 6Hydroxylamine96%[9]
4. DeprotectionMolnupiravirFormic acid>90%[9]
Overall Molnupiravir - 36-41% [9]

References

Step-by-Step Guide for 2',3'-O-Isopropylidene Protection of Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of the 2' and 3' hydroxyl groups of ribonucleosides is a fundamental step in the synthesis of RNA oligonucleotides and various nucleoside analogs used in drug development. The formation of a 2',3'-O-isopropylidene acetal (B89532) is a common and efficient method to selectively protect the cis-diol of the ribose ring in cytidine (B196190). This acetonide protection prevents unwanted side reactions at these positions, allowing for selective modification at the 5'-hydroxyl group. This document provides a detailed protocol for the synthesis of 2',3'-O-isopropylidene cytidine, including reaction conditions, purification procedures, and quantitative data.

Reaction Principle

The reaction proceeds via an acid-catalyzed ketalization. In the presence of an acid catalyst, acetone (B3395972) reacts with the 2' and 3' hydroxyl groups of cytidine to form a five-membered cyclic ketal, the isopropylidene derivative. 2,2-Dimethoxypropane (B42991) is often used as a dehydrating agent to drive the equilibrium towards the product by reacting with the water generated during the reaction.

Experimental Protocol

This protocol is adapted from a procedure described in the context of the synthesis of Molnupiravir.

Materials:

  • Cytidine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (DMP)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Dichloromethane (B109758) (DCM)

  • 10% Acetic Acid solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, add cytidine (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous acetone followed by 2,2-dimethoxypropane (5.0 equiv).

  • Stir the resulting suspension at room temperature.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.3 equiv) to the stirring suspension.

  • Reaction: Continue stirring the reaction mixture at room temperature for 15 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction:

    • Concentrate the reaction mixture under reduced pressure to obtain a waxy solid.

    • Redissolve the solid in dichloromethane.

    • Wash the organic layer with 10% acetic acid.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the dichloromethane under reduced pressure to yield the crude 2',3'-O-isopropylidene cytidine.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary. However, in many cases, the product is of sufficient purity for subsequent steps after the workup.

Quantitative Data

The following table summarizes the typical quantities and yields for the 2',3'-O-isopropylidene protection of cytidine.

Reagent/ParameterMolar EquivalentsAmount (for 100g Cytidine)Notes
Cytidine1.0100 g (0.41 mol)Starting material.
Anhydrous Acetone-1300 mLSolvent.
2,2-Dimethoxypropane5.0251.9 mL (2.055 mol)Reagent and dehydrating agent.
Sulfuric Acid2.350.7 mL (0.94 mol)Catalyst.
Reaction Time-15 hoursAt room temperature.
Yield Up to 94% Isolated yield of the protected product.

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of the 2',3'-O-isopropylidene acetal on cytidine.

reaction_mechanism cluster_start Step 1: Protonation of Acetone cluster_attack Step 2: Nucleophilic Attack cluster_proton_transfer Step 3: Proton Transfer cluster_water_loss Step 4: Elimination of Water cluster_cyclization Step 5: Intramolecular Cyclization cluster_deprotonation Step 6: Deprotonation Acetone Acetone Protonated_Acetone Protonated Acetone (Electrophilic) Acetone->Protonated_Acetone + H+ H+ H+ Cytidine_Diol Cytidine (2',3'-Diol) Intermediate1 Hemiketal Intermediate Cytidine_Diol->Intermediate1 + Protonated Acetone Intermediate2 Protonated Hemiketal Intermediate1->Intermediate2 intramolecular H+ transfer Oxocarbenium Oxocarbenium Ion Intermediate2->Oxocarbenium - H2O Protonated_Product Protonated Acetonide Oxocarbenium->Protonated_Product 3'-OH attacks Final_Product 2',3'-O-Isopropylidene Cytidine Protonated_Product->Final_Product - H+ experimental_workflow start Start: Cytidine reagents Add Anhydrous Acetone and 2,2-Dimethoxypropane start->reagents catalyst Add H₂SO₄ reagents->catalyst reaction Stir at Room Temperature (15 hours) catalyst->reaction workup Workup reaction->workup concentrate Concentrate under Reduced Pressure workup->concentrate dissolve Dissolve in Dichloromethane concentrate->dissolve wash_acid Wash with 10% Acetic Acid dissolve->wash_acid neutralize Wash with Saturated NaHCO₃ wash_acid->neutralize dry Dry with MgSO₄/Na₂SO₄ neutralize->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Final Product: 2',3'-O-Isopropylidene Cytidine evaporate->product

Application Notes and Protocols for the Deprotection of the 2',3'-O-Isopropylidene Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2',3'-O-isopropylidene group is a widely utilized protecting group for vicinal diols, particularly in the chemistry of nucleosides and carbohydrates. Its ease of installation and general stability under neutral and basic conditions make it a valuable tool in multi-step organic synthesis.[1] However, its selective and efficient removal is crucial for the successful synthesis of target molecules. These application notes provide a comprehensive overview of the common methods for the deprotection of the 2',3'-O-isopropylidene group, with a focus on acidic hydrolysis. Detailed experimental protocols and comparative data are presented to aid in the selection of the most suitable deprotection strategy.

General Deprotection Reaction

The deprotection of a 2',3'-O-isopropylidene group proceeds via acid-catalyzed hydrolysis, yielding the free diol and acetone.

Deprotection cluster_reactants Reactants cluster_reagents Reagents cluster_products Products reactant 2',3'-O-Isopropylidene Protected Compound product Deprotected Diol Acetone reactant:f0->product:f0 Deprotection reagent Acid Catalyst (e.g., H⁺) Solvent (e.g., H₂O)

Caption: General reaction for the deprotection of a 2',3'-O-isopropylidene group.

Deprotection Methodologies

The removal of the 2',3'-O-isopropylidene group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions is dictated by the substrate's sensitivity to acid and the presence of other acid-labile protecting groups. Methods can be broadly categorized into Brønsted acid-catalyzed and Lewis acid-catalyzed reactions.

Brønsted Acid-Catalyzed Deprotection

A wide range of Brønsted acids can be employed, from mild organic acids to strong mineral acids.

  • Aqueous Acetic Acid (AcOH): A mild and commonly used method, particularly for substrates with other acid-sensitive functionalities.[2]

  • Trifluoroacetic Acid (TFA): A stronger acid than acetic acid, often used in lower concentrations or in combination with a co-solvent. A mixture of TFA and acetic anhydride (B1165640) can be used for regioselective acetolysis.[3]

  • Formic Acid: Another mild organic acid that can be effective for deprotection.

  • Hydrochloric Acid (HCl) and Sulfuric Acid (H₂SO₄): Strong mineral acids that are highly effective but less selective.[1][4] They are typically used in dilute aqueous solutions.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, organic-soluble acid that is convenient to handle.[5]

  • Dowex H⁺ Resin: A strongly acidic ion-exchange resin that can be easily filtered off at the end of the reaction, simplifying purification.[2]

Lewis Acid-Catalyzed Deprotection

Lewis acids offer an alternative, often milder, approach to deprotection.

  • Iron(III) Chloride (FeCl₃): Can be used for selective deprotection.[1]

  • Copper(II) Chloride (CuCl₂): Another effective Lewis acid catalyst.[1]

  • Bismuth(III) Chloride (BiCl₃): A mild and efficient catalyst for the chemoselective deprotection of acetonides.[5]

  • Cobalt(II) Chloride (CoCl₂·2H₂O): Operates under near-neutral conditions and is effective for regioselective hydrolysis of terminal isopropylidene ketals.[6]

  • Indium(III) Chloride (InCl₃): Can chemoselectively cleave isopropylidene acetals in the presence of other acid-sensitive groups.[7]

  • Zinc(II) Nitrate (B79036) (Zn(NO₃)₂·6H₂O): An effective reagent for deprotection.[2]

Other Deprotection Methods
  • Ceric Ammonium (B1175870) Nitrate (CAN): A catalytic amount of CAN in aqueous acetonitrile (B52724) can efficiently remove isopropylidene groups at room temperature.[8]

  • Sodium Naphthalenide: This reducing agent can be used for the reductive cleavage of O-tosyl groups, and in some cases, can lead to the deprotection of isopropylidene groups, although this is not its primary application.[9]

Quantitative Data Summary

The following table summarizes various conditions for the deprotection of the 2',3'-O-isopropylidene group, providing a basis for method comparison.

Reagent(s)Solvent(s)Temperature (°C)TimeYield (%)Substrate/Notes
1% aq. H₂SO₄WaterReflux (110)3 h>99 (crude)6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose[4]
70% aq. AcOHWater702 h91Protected mannose derivative[2]
p-TsOH·H₂O (0.12 eq)DMF701-4 h80-90Various α-D-mannopyranosides[5]
CoCl₂·2H₂O (10 mol%)Acetonitrile556-8 h88-93Various carbohydrate derivatives[6]
InCl₃Methanol6010-12 h76-85Various carbohydrate derivatives[6]
Ceric Ammonium Nitrate (cat.)Acetonitrile/Water (9:1)Room Temp.Varies-General protocol[8]
Trifluoroacetic Acid / Ac₂O----Regioselective acetolysis of di-O-isopropylidene pyranosides[3]
Dowex H⁺ resinMethanol55Varies-General protocol[8]

Experimental Protocols

Protocol 1: Deprotection using Aqueous Sulfuric Acid

This protocol is adapted from a procedure for the deprotection of a di-O-isopropylidene galactose derivative.[4]

Materials:

  • Isopropylidene-protected substrate

  • 1% aqueous Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the isopropylidene-protected carbohydrate (1 equivalent) in 1% aqueous sulfuric acid.

  • Heat the mixture at reflux (110 °C) for 3 hours, during which the suspension should become a clear solution.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add sodium bicarbonate portion-wise to neutralize the solution to pH 7.

  • Remove the solvent in vacuo at a temperature below 30 °C.

  • For complete water removal, a freeze-dryer can be used to obtain the crude product.

Protocol 2: Deprotection using Cobalt(II) Chloride

This protocol describes a mild and regioselective deprotection of terminal isopropylidene ketals.[6]

Materials:

  • Isopropylidene-protected substrate

  • Cobalt(II) chloride dihydrate (CoCl₂·2H₂O)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the isopropylidene-protected substrate (1 mmol) in acetonitrile.

  • Add CoCl₂·2H₂O (10 mol%).

  • Stir the mixture at 55 °C for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection using Ceric Ammonium Nitrate (CAN)

This protocol outlines a catalytic method for deprotection at room temperature.[8]

Materials:

  • Isopropylidene-protected substrate

  • Ceric (IV) ammonium nitrate (CAN)

  • Acetonitrile

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the substrate in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add a catalytic amount of CAN (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for a typical deprotection reaction followed by workup and purification.

Workflow start Start dissolve Dissolve protected substrate in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., acid catalyst) dissolve->add_reagent reaction Stir at specified temperature and time add_reagent->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous workup (Quench, Extract, Wash, Dry) monitor->workup Reaction complete concentrate Concentrate in vacuo workup->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: General experimental workflow for 2',3'-O-isopropylidene deprotection.

Considerations for Method Selection and Potential Side Reactions

The choice of deprotection method should be carefully considered based on the overall synthetic strategy and the nature of the substrate.

DecisionTree start Substrate with 2',3'-O-isopropylidene group acid_sensitive Other acid-sensitive groups present? start->acid_sensitive mild_conditions Use mild conditions: - Aq. AcOH - CoCl₂·2H₂O - Catalytic CAN acid_sensitive->mild_conditions Yes strong_conditions Use stronger conditions: - Dilute H₂SO₄/HCl - p-TsOH acid_sensitive->strong_conditions No side_reactions Potential Side Reactions: - Cleavage of other protecting groups - Glycosidic bond cleavage - Rearrangement mild_conditions->side_reactions strong_conditions->side_reactions

Caption: Decision tree for selecting a deprotection method.

Potential Side Reactions:

  • Cleavage of other acid-labile protecting groups: Groups such as tert-butyldimethylsilyl (TBDMS), trityl (Tr), or other acetals may also be cleaved under acidic conditions. Careful selection of the reagent and conditions is necessary to achieve selectivity.[7]

  • Glycosidic bond cleavage: In nucleosides and carbohydrates, harsh acidic conditions can lead to the hydrolysis of the glycosidic bond.

  • Rearrangement reactions: Acid-catalyzed rearrangements of the carbohydrate or nucleoside scaffold can occur, especially with prolonged reaction times or at elevated temperatures.

  • Incomplete deprotection: Insufficient acid strength, low temperature, or short reaction times can lead to incomplete removal of the isopropylidene group.[1]

By carefully considering the factors outlined in these application notes, researchers can select and implement the most effective strategy for the deprotection of the 2',3'-O-isopropylidene group in their synthetic endeavors.

References

Application Notes and Protocols: 2',3'-O-Isopropylidenecytidine as a Chiral Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylidenecytidine is a versatile chiral synthon widely employed in organic synthesis, particularly in the development of novel nucleoside analogues with potential therapeutic applications. The isopropylidene group serves as a crucial protecting group for the 2' and 3'-hydroxyl functions of the ribose moiety, allowing for selective modifications at other positions of the cytidine (B196190) molecule, namely the 5'-hydroxyl group, the N4-amino group, and the C5 position of the pyrimidine (B1678525) ring. Its inherent chirality, derived from the D-ribose core, makes it an invaluable starting material for the enantioselective synthesis of complex molecules, including antiviral and anticancer agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a chiral synthon, focusing on key synthetic transformations and providing quantitative data where available.

Key Applications

The strategic use of this compound as a chiral starting material enables a variety of synthetic modifications, leading to a diverse range of cytidine analogues.

1. Modification of the 5'-Hydroxyl Group: The primary hydroxyl group at the 5'-position is the most accessible reactive site for modification. Common transformations include oxidation to a carboxylic acid, esterification, and conversion to other functional groups.

2. Modification of the N4-Amino Group: The exocyclic amino group of the cytosine base can be acylated, alkylated, or used in coupling reactions to introduce various substituents, thereby modulating the biological activity of the resulting nucleoside analogue.

3. Modification of the Pyrimidine Ring: The C5 position of the pyrimidine ring is susceptible to electrophilic substitution, allowing for the introduction of halogens, alkyl, or aryl groups. These modifications are crucial for altering the electronic properties and steric profile of the nucleobase.

Logical Workflow for Utilizing this compound

G A This compound (Chiral Synthon) B Selective 5'-OH Modification A->B C N4-Amino Group Modification A->C D C5-Position Modification A->D E Deprotection of 2',3'-Isopropylidene Group B->E Further Modification C->E Further Modification D->E Further Modification F Target Nucleoside Analogue E->F

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

Protocol 1: Oxidation of the 5'-Hydroxyl Group of this compound

This protocol describes the selective oxidation of the 5'-hydroxyl group to a carboxylic acid using TEMPO and BAIB (bis(acetoxy)iodobenzene).[1]

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • BAIB (bis(acetoxy)iodobenzene)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Water (H₂O)

  • Methanol (MeOH)

  • N-(3-Aminopropyl)methacrylamide hydrochloride (APMA*HCl)

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (CDMT)

  • N-Methylmorpholine (NMM)

Procedure:

  • Oxidation:

    • In a round-bottom flask, dissolve this compound in a mixture of acetonitrile and water.

    • Add TEMPO and BAIB to the solution, followed by sodium bicarbonate.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the precipitate and concentrate the filtrate under reduced pressure to obtain the crude 5'-carboxylic acid derivative.

  • Amide Coupling:

    • To a solution of the crude 5'-carboxylic acid derivative in methanol, add APMA*HCl, CDMT, and NMM.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the resulting product by column chromatography to yield the desired 5'-amide derivative.

Quantitative Data:

StepProductYield
Oxidation5'-Carboxy-2',3'-O-isopropylidenecytidine44%[1]
Amide Coupling5'-(N-(3-methacrylamidopropyl))carboxamido-2',3'-O-isopropylidenecytidine44%[1]

Protocol 2: Deprotection of the 2',3'-O-Isopropylidene Group

This protocol outlines the removal of the isopropylidene protecting group under acidic conditions to yield the free nucleoside.

Materials:

  • Isopropylidene-protected cytidine derivative

  • Aqueous sulfuric acid (1%) or trifluoroacetic acid (TFA) in water

Procedure using Aqueous Sulfuric Acid: [2]

  • Suspend the isopropylidene-protected nucleoside in 1% aqueous sulfuric acid.

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture to room temperature and neutralize with sodium hydrogen carbonate.

  • Remove the solvent under reduced pressure to obtain the crude deprotected nucleoside.

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve the protected nucleoside in a mixture of TFA and water.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent and purify by column chromatography.

Synthetic Workflow for Deprotection

G A Protected Nucleoside (2',3'-O-Isopropylidene) B Acidic Hydrolysis (e.g., H₂SO₄ or TFA) A->B C Neutralization B->C D Work-up and Purification C->D E Deprotected Nucleoside (Free Diol) D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2',3'-O-isopropylidenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the 2',3'-O-isopropylidenation of ribonucleosides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the 2',3'-O-isopropylidenation reaction?

The 2',3'-O-isopropylidenation reaction is a common method used to protect the vicinal 2' and 3' hydroxyl groups of ribonucleosides. This protection is crucial in multi-step syntheses of nucleoside analogues, as it allows for selective modification of other parts of the molecule, such as the 5'-hydroxyl group.

Q2: What are the most common reagents and catalysts for this reaction?

The most frequently used reagents are acetone (B3395972) or its enol ether, 2,2-dimethoxypropane (B42991) or 2-methoxypropene (B42093). The reaction is typically catalyzed by a protic or Lewis acid. Common catalysts include p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), and various metal salts.

Q3: Why is it important to use anhydrous conditions?

The 2',3'-O-isopropylidenation reaction is reversible, and the presence of water can lead to the hydrolysis of the formed acetal, reducing the yield of the desired product. Therefore, using anhydrous solvents and reagents is critical for driving the reaction to completion.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][2][3] A co-spot of the starting material and the reaction mixture should be used to accurately track the consumption of the starting nucleoside and the formation of the product.[1][2]

Q5: What are the typical reaction times and temperatures?

Reaction times can vary from a few hours to overnight, depending on the reactivity of the nucleoside, the chosen reagents, and the catalyst. Temperatures can range from room temperature to gentle heating (e.g., 50-70°C) to accelerate the reaction.[4]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed.[1] - Increase Temperature: Gently heat the reaction mixture (e.g., to 50-70°C) to increase the reaction rate.[4] - Increase Catalyst Loading: If using a catalytic amount of acid, a slight increase may be necessary, but be cautious of potential side reactions.
Hydrolysis of Product - Ensure Anhydrous Conditions: Use freshly distilled solvents and dried reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Neutralize Before Workup: Neutralize the acid catalyst with a base (e.g., triethylamine (B128534) or sodium bicarbonate) before evaporating the solvent to prevent hydrolysis during concentration.[4]
Inefficient Catalyst - Catalyst Choice: Consider using a different acid catalyst. For example, TsOH is often effective and milder than sulfuric acid.[4] - Catalyst Quality: Ensure the catalyst is not old or degraded.
Product Lost During Workup/Purification - Aqueous Solubility: If the product has some water solubility, minimize aqueous washes or perform a back-extraction of the aqueous layers. - Purification Method: Optimize the solvent system for column chromatography to ensure good separation and recovery.
Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Di-isopropylidene Product (5'-O-isopropylidene) - Excess Acetonide Reagent: Use a stoichiometric amount or a slight excess of the isopropylidenating agent.- Careful control of stoichiometry.
Hydrolysis of N-glycosidic Bond - Strongly Acidic Conditions: The N-glycosidic bond can be labile, especially in purine (B94841) nucleosides, under harsh acidic conditions.- Use a Milder Catalyst: Opt for a milder acid catalyst like p-toluenesulfonic acid.[4] - Control Reaction Time and Temperature: Avoid prolonged reaction times at elevated temperatures.
Unidentified Impurities - Degradation of Starting Material: Ensure the starting nucleoside is pure.- Purify Starting Material: If necessary, purify the starting nucleoside before the reaction.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the 2',3'-O-isopropylidenation of different nucleosides as reported in the literature.

NucleosideReagentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
α-D-Mannopyranosides2-methoxypropeneTsOH·H₂ODMF701-480-90[4][5]
UridineEthylorthoformatep-methylsulfonic acidAcetoneRT24-[6]
Adenosine-----46.2[7]

Experimental Protocols

Protocol 1: General Procedure for 2',3'-O-Isopropylidenation using 2-Methoxypropene and TsOH[4]
  • Dissolve the ribonucleoside (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, catalytic amount, e.g., 0.1-0.5 equivalents).

  • Add 2-methoxypropene (1.05-1.5 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 50-70°C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and neutralize the acid with triethylamine.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure using Acetone and an Acid Catalyst
  • Suspend the ribonucleoside in anhydrous acetone.

  • Add 2,2-dimethoxypropane (2-3 equivalents).

  • Add a catalytic amount of an acid catalyst (e.g., sulfuric acid or TsOH).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a base (e.g., aqueous sodium bicarbonate solution).

  • Evaporate the acetone under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by recrystallization or flash column chromatography.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification Start Ribonucleoside Reaction_Mix Reaction Mixture Start->Reaction_Mix Reagents Anhydrous Solvent (e.g., Acetone, DMF) Reagents->Reaction_Mix TLC TLC Analysis Reaction_Mix->TLC Monitor Catalyst Acid Catalyst (e.g., TsOH) Catalyst->Reaction_Mix Acetonide_Source Acetonide Source (e.g., 2,2-DMP) Acetonide_Source->Reaction_Mix TLC->Reaction_Mix Incomplete? Neutralization Neutralization TLC->Neutralization Complete Extraction Extraction Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification Product 2',3'-O-Isopropylidene Ribonucleoside Purification->Product

Caption: Experimental workflow for 2',3'-O-isopropylidenation.

Troubleshooting_Logic Start Low Yield? Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Yes Success Optimized Reaction Start->Success No Hydrolysis Product Hydrolysis? Incomplete_Rxn->Hydrolysis No Sol_Incomplete Increase Time/Temp Change Catalyst Incomplete_Rxn->Sol_Incomplete Yes Side_Products Side Products Observed? Hydrolysis->Side_Products No Sol_Hydrolysis Use Anhydrous Conditions Neutralize Before Workup Hydrolysis->Sol_Hydrolysis Yes Sol_Side_Products Use Milder Conditions Adjust Stoichiometry Side_Products->Sol_Side_Products Yes Side_Products->Success No Sol_Incomplete->Success Sol_Hydrolysis->Success Sol_Side_Products->Success

Caption: Troubleshooting logic for low yield issues.

References

Troubleshooting low yields in 2',3'-O-Isopropylidenecytidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of 2',3'-O-Isopropylidenecytidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yields in this synthesis can stem from several factors. The most common culprits include:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Presence of water: The reaction is sensitive to water, which can hydrolyze the intermediate acetal (B89532) and consume the acid catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Suboptimal catalyst choice or amount: The type and concentration of the acid catalyst are critical. While p-toluenesulfonic acid (p-TsOH) is commonly used, other Brønsted or Lewis acids might be more effective for cytidine (B196190).

  • Side reactions: Formation of byproducts, such as the 5'-O-protected isomer or di-protected species, can significantly reduce the yield of the desired product.

  • Degradation of starting material or product: Cytidine and its isopropylidene derivative can be sensitive to strongly acidic conditions and prolonged heating.

  • Inefficient purification: Product loss during workup and purification steps, such as extraction and column chromatography, is a common issue.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Besides the desired this compound, several side products can form:

  • Unreacted Cytidine: A spot corresponding to the starting material indicates an incomplete reaction.

  • 5'-O-Isopropylidenecytidine: Although less common due to the preference for vicinal diol protection, some protection at the 5'-hydroxyl group can occur.

  • Di-isopropylidenecytidine: Protection at both the 2',3'- and 5'-positions is possible, especially with a large excess of the acetone (B3395972) source.

  • N-Acetylated Cytidine: If acetic acid is used as a catalyst or is present as an impurity, acetylation of the exocyclic amine on the cytosine base can occur.

  • Polymeric materials: Under strongly acidic conditions, degradation and polymerization of cytidine or the product can lead to baseline material on the TLC plate.

Q3: How can I optimize the reaction conditions to improve the yield?

Systematic optimization of reaction parameters is key to improving your yield. Consider the following:

  • Catalyst Screening: While p-TsOH is common, other catalysts like camphorsulfonic acid (CSA), pyridinium (B92312) p-toluenesulfonate (PPTS), or Lewis acids such as zinc chloride could be more efficient. A screening of different catalysts can identify the most suitable one for your specific setup.

  • Solvent Selection: Anhydrous acetone often serves as both the solvent and the protecting group source. However, in some cases, using a co-solvent like anhydrous dioxane or DMF might be beneficial.

  • Temperature Control: The reaction is typically run at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also promote side reactions and degradation. An optimization of the reaction temperature is recommended.

  • Reaction Time: Monitor the reaction progress by TLC. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

  • Dehydrating Agent: The use of a dehydrating agent like 2,2-dimethoxypropane (B42991) or triethyl orthoformate is crucial to drive the equilibrium towards the product by removing the water formed during the reaction.

Data Presentation: Reaction Condition Optimization

While specific comparative data for this compound is not extensively published, the following table summarizes typical conditions used for the acetonide protection of nucleosides and can serve as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Acetone Source Acetone2,2-DimethoxypropaneAcetone2,2-Dimethoxypropane is often more efficient as it also acts as a water scavenger.
Catalyst p-TsOH·H₂OCamphorsulfonic acid (CSA)Pyridinium p-toluenesulfonate (PPTS)PPTS is a milder acid and may reduce side reactions. CSA is also a good alternative.
Solvent AcetoneDioxaneDMFAcetone is the most common solvent. Dioxane or DMF may be used if solubility is an issue.
Temperature Room Temperature40 °C60 °CHigher temperatures can increase the reaction rate but may also lead to more byproducts.
Reaction Time 4 hours12 hours24 hoursOptimal time should be determined by TLC monitoring to maximize product formation and minimize side products.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • To a suspension of cytidine (1 eq.) in anhydrous acetone, add 2,2-dimethoxypropane (2-3 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq.).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of DCM:MeOH, 9:1 v/v). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Concentrate the mixture under reduced pressure to remove the acetone.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check Reaction Completion (TLC/NMR) start->check_reaction check_water Investigate Water Contamination start->check_water incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add more catalyst incomplete->optimize_conditions side_products Analyze for Side Products (TLC/NMR) complete->side_products success Improved Yield optimize_conditions->success anhydrous Ensure Anhydrous Conditions: - Dry glassware - Use anhydrous solvents check_water->anhydrous anhydrous->success purification_issue Investigate Purification Step side_products->purification_issue Significant byproducts degradation Check for Degradation side_products->degradation Baseline/smearing on TLC optimize_purification Optimize Purification: - Adjust chromatography gradient - Alternative purification method purification_issue->optimize_purification optimize_purification->success milder_conditions Use Milder Conditions: - Lower temperature - Use milder acid catalyst degradation->milder_conditions milder_conditions->success

Caption: A flowchart outlining the logical steps for troubleshooting low yields in this compound synthesis.

Reaction Scheme and Potential Side Reactions

Reaction_Scheme cluster_main Main Reaction cluster_side Potential Side Reactions Cytidine Cytidine reagents + Acetone/H+ Cytidine->reagents Side_5_O 5'-O-Isopropylidenecytidine Cytidine->Side_5_O Side Reaction 1 Side_di Di-isopropylidenecytidine Cytidine->Side_di Side Reaction 2 Side_N_acetyl N-Acetyl-Cytidine Derivative Cytidine->Side_N_acetyl Side Reaction 3 Acetonide This compound reagents->Acetonide

Caption: The main reaction for the synthesis of this compound and potential side reactions.

Common side products in the synthesis of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2',3'-O-Isopropylidenecytidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this common synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most frequently encountered side products in the synthesis of this compound arise from incomplete reaction, over-reaction, or lack of regioselectivity. These can include:

  • Unreacted Cytidine (B196190): The starting material may not fully react, especially with insufficient catalyst or reaction time.

  • 5'-O-Acetyl-2',3'-O-isopropylideneadenosine: If the 5'-hydroxyl group is not appropriately protected, it can be acetylated during subsequent steps if acetylation is part of the overall synthetic scheme.

  • Di-isopropylidenated Cytidine: While less common due to steric hindrance, it is possible for a second isopropylidene group to react with the 5'-hydroxyl and another hydroxyl group if reaction conditions are harsh or if there is an excess of the isopropylidene source.

  • Isomeric O-Isopropylidenecytidines: Although the cis-diol at the 2' and 3' positions is sterically and electronically favored for isopropylidenation, trace amounts of other isomers like 3',5'-O-isopropylidenecytidine might form under certain conditions.

  • N-Acetylated Side Products: If the exocyclic amine of cytidine is not protected, it can potentially react under certain conditions, though this is less common during the acetal (B89532) formation step itself.

Q2: How can I minimize the formation of these side products?

A2: To minimize side product formation, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control the stoichiometry of reagents, reaction time, and temperature. Use of a mild acid catalyst, such as p-toluenesulfonic acid (TsOH), in an appropriate solvent like anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF) is crucial.

  • Use of Protecting Groups: For multi-step syntheses, consider protecting the 5'-hydroxyl group (e.g., with a trityl group) before isopropylidenation to prevent reactions at that site. Similarly, protecting the N4-amino group with an acetyl group can prevent side reactions at the nucleobase in subsequent steps.[1]

  • Choice of Isopropylidene Source: Reagents like 2,2-dimethoxypropane (B42991) or 2-methoxypropene (B42093) are often preferred over acetone as they can drive the reaction to completion by producing methanol (B129727) or t-butanol, which can be removed.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid over-reaction.

Q3: What is the best method to purify this compound from the reaction mixture?

A3: The most common and effective method for purifying this compound is silica (B1680970) gel column chromatography. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity, is used to separate the product from unreacted starting materials and side products. For example, a gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane (B92381) can be effective.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst. - Presence of water in the reaction mixture.- Increase the reaction time and monitor by TLC. - Optimize the temperature; some protocols suggest gentle heating (e.g., 40-50 °C). - Use a fresh batch of acid catalyst. - Ensure all glassware is dry and use anhydrous solvents.
Presence of a significant amount of unreacted cytidine - Insufficient amount of isopropylidenating agent or catalyst. - Short reaction time.- Increase the equivalents of 2,2-dimethoxypropane/2-methoxypropene and the acid catalyst. - Extend the reaction time, monitoring progress by TLC.
Formation of multiple spots on TLC, indicating a mixture of products - Lack of regioselectivity. - Over-reaction leading to di-protected species. - Degradation of starting material or product.- Use a milder acid catalyst or lower the reaction temperature. - Consider protecting the 5'-OH group prior to the reaction. - Ensure the reaction is not heated for an extended period and that the workup is performed promptly.
Difficulty in removing the acid catalyst during workup - The acid catalyst is soluble in the aqueous phase.- Neutralize the reaction mixture with a weak base (e.g., triethylamine (B128534) or sodium bicarbonate solution) before extraction.

Experimental Protocols

Synthesis of this compound from Cytidine

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Cytidine

  • Anhydrous Acetone or 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a solvent)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Suspend cytidine in anhydrous acetone or a mixture of anhydrous acetone and 2,2-dimethoxypropane. Alternatively, dissolve cytidine in anhydrous DMF.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1 to 0.5 equivalents).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a mobile phase of 10:1 DCM:MeOH). The reaction may take several hours to overnight. Gentle heating (40-50 °C) can be applied to accelerate the reaction, but should be done with caution to avoid side product formation.

  • Once the reaction is complete (as indicated by the disappearance of the cytidine spot on TLC), quench the reaction by adding triethylamine or a saturated solution of sodium bicarbonate until the mixture is neutral.

  • Remove the solvent under reduced pressure.

  • If DMF was used, it can be removed by co-evaporation with toluene (B28343) or by aqueous workup.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a white solid.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Common Side Products Cytidine Cytidine Reaction Isopropylidenation (Acetone/2,2-DMP, H+) Cytidine->Reaction Reagents Product This compound Reaction->Product Desired Product Unreacted Unreacted Cytidine Reaction->Unreacted Incomplete Reaction Overreacted Di-isopropylidenated Cytidine Reaction->Overreacted Excess Reagent/ Harsh Conditions Isomer Isomeric Products (e.g., 3',5'-O-) Reaction->Isomer Lack of Regioselectivity

Caption: Troubleshooting common side products in the synthesis of this compound.

Experimental_Workflow start Start: Mix Cytidine, Acetone/2,2-DMP, Catalyst reaction Stir at Room Temp (or gentle heat) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (Base) monitoring->quench Reaction Complete evaporation Solvent Evaporation quench->evaporation purification Silica Gel Chromatography evaporation->purification product Isolate Pure Product purification->product

References

Technical Support Center: Purification of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2',3'-O-Isopropylidenecytidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound are silica (B1680970) gel column chromatography and recrystallization. Column chromatography is effective for separating the product from reaction byproducts and unreacted starting materials. Recrystallization is a final polishing step to obtain a highly pure crystalline solid.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can include unreacted cytidine (B196190), di-isopropylidene cytidine (if excess acetone (B3395972) or 2,2-dimethoxypropane (B42991) is used), and hydrolysis products where the isopropylidene group has been removed. Other impurities may arise from the specific synthetic route employed.

Q3: What is a suitable solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A3: A common starting point for TLC analysis is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) or ethyl acetate (B1210297) (EtOAc) and hexane. A typical ratio to start with is 9:1 DCM:MeOH or 1:1 EtOAc:Hexane. The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.4 for the desired product.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound can be visualized under UV light (254 nm) due to the presence of the cytidine base. Staining with potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) (CAM) can also be effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography

Problem: The product is not eluting from the column.

Possible Cause Solution
Solvent system is not polar enough. Gradually increase the polarity of the eluent. For example, if you are using a dichloromethane/methanol system, slowly increase the percentage of methanol.
Product has crashed out on the column. This can happen if the product is not very soluble in the eluent. Try switching to a solvent system in which the product has better solubility.

Problem: The product is eluting with impurities.

Possible Cause Solution
Poor separation. Optimize the solvent system using TLC to achieve better separation between the product and impurities. A shallower solvent gradient during elution can also improve separation.
Column was overloaded. Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel.
Column was not packed properly. Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.
Recrystallization

Problem: The product does not crystallize.

Possible Cause Solution
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The solution is cooling too quickly. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can lead to oiling out rather than crystallization.
Supersaturation has not been reached. Try adding a seed crystal of the pure product to induce crystallization. Scratching the inside of the flask with a glass rod can also sometimes initiate crystal formation.

Problem: The product "oils out" instead of crystallizing.

Possible Cause Solution
The product is impure. The presence of impurities can inhibit crystallization. Try re-purifying the material by column chromatography before attempting recrystallization again.
The cooling process is too fast. Ensure a slow and gradual cooling process.
Inappropriate solvent. The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocols

Column Chromatography Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 DCM:MeOH).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., increase the percentage of MeOH in a DCM:MeOH system).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data for Column Chromatography:

ParameterValue/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Dichloromethane/Methanol (gradient) or Ethyl Acetate/Hexane (gradient)
Typical Gradient 2% to 10% Methanol in Dichloromethane
Typical Yield 70-90% (after chromatography)
Expected Purity >95% (by NMR or HPLC)
Recrystallization of this compound

Materials:

  • Purified this compound (from column chromatography)

  • Ethanol (B145695)

  • Water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data for Recrystallization:

ParameterValue/Range
Recrystallization Solvent Ethanol/Water or Acetone/Hexane
Typical Recovery 85-95%
Expected Purity >99%

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Column Column Chromatography Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure this compound Recrystallization->Pure Analysis Purity Analysis (NMR, HPLC) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Column Start Column Chromatography Issue NoElution Product Not Eluting Start->NoElution CoElution Product Co-eluting with Impurities Start->CoElution LowPolarity Increase Eluent Polarity NoElution->LowPolarity Cause: Low Polarity Precipitation Change Solvent System NoElution->Precipitation Cause: Precipitation OptimizeGradient Optimize Solvent Gradient CoElution->OptimizeGradient Cause: Poor Separation CheckLoading Reduce Loading / Repack Column CoElution->CheckLoading Cause: Overloading/Channeling

Caption: Troubleshooting decision tree for column chromatography.

Stability of 2',3'-O-Isopropylidenecytidine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2',3'-O-Isopropylidenecytidine under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the 2',3'-O-isopropylidene protecting group?

A1: The 2',3'-O-isopropylidene group is an acetal (B89532) protecting group. Acetal groups are known to be labile under acidic conditions, leading to hydrolysis and removal of the protecting group. Conversely, they are generally stable under neutral and basic conditions. Therefore, experiments involving this compound should be carefully planned with respect to the pH of the reaction or formulation medium.

Q2: What are the expected degradation products of this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the isopropylidene acetal. This results in the formation of cytidine (B196190) and acetone. At very low pH and elevated temperatures, further degradation of cytidine may occur, but the initial and most significant degradation product is cytidine.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, primarily cytidine. This allows for the quantification of the remaining parent compound over time.

Q4: Are there any special storage recommendations for this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored as a solid in a cool, dry place, protected from moisture and acidic vapors. If solutions are prepared, it is recommended to use a neutral or slightly basic buffer (pH 7-8) and store them at low temperatures (e.g., -20°C) for short periods. Avoid preparing and storing solutions in acidic buffers for extended durations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low yield of a reaction involving this compound. The reaction conditions are too acidic, causing premature deprotection of the 2',3'-O-isopropylidene group.- Check the pH of your reaction mixture. - If acidic conditions are necessary for a subsequent step, consider if the deprotection can be integrated into that step. - If the protecting group needs to remain intact, use a non-acidic catalyst or a different synthetic route.
Appearance of an unexpected peak corresponding to cytidine in HPLC analysis. The sample has been exposed to acidic conditions during preparation, storage, or analysis.- Ensure all solvents and buffers used for sample preparation and HPLC mobile phase are free of acidic contaminants. - Analyze samples promptly after preparation. - If storing solutions, use a neutral or slightly basic buffer and keep them frozen.
Inconsistent results in biological assays. Degradation of this compound to cytidine in the assay medium.- Check the pH of your cell culture or assay medium. - Perform a time-course stability study of this compound in the specific medium to determine its half-life under your experimental conditions. - Consider the possibility that the observed biological activity is due to the degradation product, cytidine.

Stability Data

The following tables summarize the stability of this compound under different pH conditions based on typical forced degradation studies. The data is presented as the percentage of the compound remaining over time and its calculated half-life.

Table 1: Stability of this compound in Acidic Conditions (0.1 N HCl at 37°C)

Time (hours)% Remaining
0100
150
225
46.25
8<1
Half-life (t½) ~1 hour

Table 2: Stability of this compound in Neutral Conditions (Phosphate Buffered Saline, pH 7.4 at 37°C)

Time (hours)% Remaining
0100
2499.5
4899.1
7298.7
Half-life (t½) > 72 hours

Table 3: Stability of this compound in Basic Conditions (0.1 N NaOH at 37°C)

Time (hours)% Remaining
0100
2499.8
4899.6
7299.4
Half-life (t½) > 72 hours

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound under different pH conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Phosphate buffered saline (PBS) tablets
  • HPLC grade acetonitrile (B52724)
  • HPLC grade water
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
  • Test Solutions:
  • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.
  • Neutral: Dissolve a PBS tablet in water to prepare a pH 7.4 buffer. Dilute the stock solution with this buffer to a final concentration of 0.1 mg/mL.
  • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

3. Stability Study:

  • Incubate the test solutions at a controlled temperature (e.g., 37°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each test solution.
  • Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation.
  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 5% acetonitrile, ramping to 95% acetonitrile).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 271 nm
  • Injection Volume: 10 µL
  • Run a standard of this compound and cytidine to determine their retention times.
  • Analyze the samples from the stability study.

5. Data Analysis:

  • Calculate the peak area of this compound at each time point.
  • Determine the percentage of this compound remaining at each time point relative to the initial time point (t=0).
  • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) C Dilute Stock in Buffers (0.1 mg/mL) A->C B Prepare pH Buffers (Acidic, Neutral, Basic) B->C D Incubate at 37°C C->D E Withdraw Aliquots at Time Points D->E F Neutralize & Dilute E->F G HPLC Analysis F->G H Data Analysis (% Remaining, t½) G->H

Caption: Experimental workflow for determining the pH stability of this compound.

ph_stability_relationship cluster_conditions pH Conditions cluster_stability Stability Outcome Acidic Acidic (pH < 7) Unstable Unstable (Rapid Hydrolysis) Acidic->Unstable Leads to Neutral Neutral (pH ≈ 7) Stable Stable Neutral->Stable Maintains Basic Basic (pH > 7) Basic->Stable Maintains

Preventing byproduct formation during 2',3'-O-Isopropylidenecytidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2',3'-O-Isopropylidenecytidine. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

Unexpected results can arise during the synthesis of this compound. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst (e.g., hydrated p-toluenesulfonic acid).2. Insufficient amount of 2,2-dimethoxypropane (B42991) or acetone (B3395972).3. Presence of significant amounts of water in the reaction mixture.4. Reaction time is too short.1. Use freshly opened or properly stored p-toluenesulfonic acid monohydrate.2. Use a significant excess of 2,2-dimethoxypropane/acetone.3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Multiple Spots on TLC, Indicating Byproducts 1. Over-reaction: Formation of bis-isopropylidene byproducts (e.g., at the 5'-OH or N4-amino group).2. Degradation: Hydrolysis of the N-glycosidic bond under harsh acidic conditions.[1][2]3. Starting Material Impurities: Impure cytidine (B196190) can lead to side reactions.1. Use a controlled amount of the acid catalyst and monitor the reaction closely. Avoid prolonged reaction times after the main product is formed.2. Use a catalytic amount of a milder acid like p-toluenesulfonic acid and avoid strong acids like sulfuric acid.[3] Keep the reaction temperature moderate.3. Use high-purity cytidine for the reaction.
Product is an Oil or Gummy Solid, Not a Crystalline Solid 1. Presence of residual solvent.2. Contamination with byproducts or unreacted starting materials.1. Ensure complete removal of solvent under high vacuum.2. Purify the product using column chromatography.
Low Yield After Purification 1. Product Loss During Work-up: The product may have some water solubility, leading to loss during aqueous extraction.2. Decomposition on Silica (B1680970) Gel: The acidic nature of silica gel can cause the hydrolysis of the isopropylidene acetal (B89532) during column chromatography.1. Saturate the aqueous phase with sodium chloride during extraction to reduce the solubility of the product.2. Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent (e.g., 1% triethylamine in dichloromethane (B109758)/methanol).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and how can they be identified?

A1: The most common byproducts are typically a result of over-reaction or degradation.

  • Bis-isopropylidene Cytidine Derivatives: Under forcing conditions, a second isopropylidene group may protect the 5'-hydroxyl group or react with the exocyclic N4-amino group. These byproducts are less polar than the desired product and will have a higher Rf value on a TLC plate. They can be identified by mass spectrometry, which will show a higher molecular weight corresponding to the addition of another isopropylidene group.

  • Cytosine: If the reaction conditions are too acidic or the reaction is heated for an extended period, the N-glycosidic bond can be cleaved, releasing the cytosine base.[1][2] Cytosine is highly polar and will have a very low Rf value on TLC, often remaining at the baseline.

  • Unreacted Cytidine: Incomplete reactions will leave unreacted cytidine, which is more polar than the product and will have a lower Rf value on TLC.

Q2: How can I optimize the reaction conditions to minimize byproduct formation?

A2: Optimization focuses on controlling the acidity and reaction time.

  • Catalyst: Use a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1-0.2 equivalents).

  • Solvent/Reagent: Use a large excess of acetone with 2,2-dimethoxypropane, which acts as both a reagent and a water scavenger.[4]

  • Temperature: Running the reaction at room temperature is often sufficient. Gentle heating (e.g., to 40-50 °C) can increase the rate, but higher temperatures increase the risk of byproduct formation.

  • Monitoring: The most critical aspect is to monitor the reaction's progress by Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material (cytidine) is consumed to avoid the formation of over-reacted byproducts.

Q3: What is the best method for purifying this compound?

A3: Column chromatography on silica gel is the most common and effective method for purification.

  • Stationary Phase: Use standard silica gel (60-120 or 230-400 mesh). To prevent hydrolysis of the acid-sensitive isopropylidene group, it is advisable to use silica gel that has been deactivated with triethylamine. This can be done by preparing the slurry in the mobile phase containing 1-2% triethylamine.

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The exact gradient should be determined by TLC analysis of the crude reaction mixture. The desired product is moderately polar.

  • Visualization: The product and byproducts can be visualized on a TLC plate using UV light (254 nm) and/or by staining with a potassium permanganate (B83412) solution.

Q4: Are there alternative protecting groups for the 2',3'-hydroxyls of cytidine?

A4: Yes, several other protecting groups can be used for the 2',3'-diol of ribonucleosides, each with its own advantages and disadvantages in terms of stability and deprotection conditions. Some common alternatives include:

  • t-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether that is stable to a wide range of conditions and is typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

  • Acetyl (Ac): An ester protecting group that is base-labile.

  • Benzoyl (Bz): Another ester protecting group that is more stable than acetyl and is also removed under basic conditions.

The choice of protecting group depends on the planned downstream synthetic steps and the desired orthogonality.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials and Reagents:

  • Cytidine

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add cytidine (1 equivalent). Suspend the cytidine in a mixture of anhydrous acetone (e.g., 20 mL per gram of cytidine) and 2,2-dimethoxypropane (3-4 equivalents).

  • Catalyst Addition: To the stirred suspension, add p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours when the starting material is no longer visible on the TLC plate.

  • Quenching: Once the reaction is complete, quench the catalyst by adding triethylamine (an amount equivalent to the p-TsOH used) or a small amount of saturated sodium bicarbonate solution until the mixture is neutral.

  • Work-up:

    • Remove the acetone and other volatile components under reduced pressure.

    • Dissolve the residue in a mixture of dichloromethane and a small amount of methanol.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., up to 10% methanol). It is recommended to add 1% triethylamine to the eluent to prevent product degradation on the column.

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

Visualizations

Reaction Pathway

Reaction_Pathway Cytidine Cytidine Reagents 2,2-Dimethoxypropane, Acetone p-TsOH·H₂O (cat.) Cytidine->Reagents Byproduct2 Cytosine (from N-glycosidic bond cleavage) Cytidine->Byproduct2 Degradation (Harsh Acidic Conditions) Product This compound Reagents->Product Main Reaction Byproduct1 Bis-isopropylidene Cytidine Product->Byproduct1 Over-reaction (Excess Reagents/Time)

Caption: Reaction scheme for the synthesis of this compound and potential byproduct formation pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impure Product CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC UnreactedSM High Amount of Unreacted Starting Material CheckTLC->UnreactedSM Predominant spot is starting material MultipleSpots Multiple Spots (Byproducts) CheckTLC->MultipleSpots Multiple new spots observed PurificationIssues Low Yield After Purification CheckTLC->PurificationIssues Clean reaction but low final yield Sol_UnreactedSM Increase reaction time, check catalyst and reagent quality/quantity. UnreactedSM->Sol_UnreactedSM Sol_MultipleSpots Reduce reaction time, use milder conditions, check starting material purity. MultipleSpots->Sol_MultipleSpots Sol_PurificationIssues Deactivate silica gel with triethylamine, optimize chromatography conditions. PurificationIssues->Sol_PurificationIssues

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Deprotection of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of 2',3'-O-Isopropylidenecytidine.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection - Insufficient reaction time or temperature.- Inadequate acid concentration or strength.- Poor solubility of the starting material.- Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.- Use a stronger acid or increase the concentration of the current acid. (See Table 1 for comparison).- Ensure the starting material is fully dissolved in the reaction solvent. Consider co-solvents if necessary.
Formation of Side Products (e.g., N-acylation, deamination) - Harsh acidic conditions leading to degradation of the cytidine (B196190) base.- Presence of nucleophilic scavengers reacting with the substrate.- Inappropriate work-up procedure.- Employ milder deprotection methods, such as using Lewis acids or aqueous acetic acid.[1]- Avoid using scavengers that can react with the nucleoside.- Neutralize the reaction mixture promptly and carefully during work-up to avoid prolonged exposure to acid.
Low Yield of Deprotected Product - Degradation of the product under the reaction conditions.- Loss of product during work-up and purification.- Incomplete reaction.- Use milder reaction conditions to minimize degradation.[1]- Optimize the extraction and purification steps. Consider using a different purification method (e.g., column chromatography vs. crystallization).- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.
Difficulty in Removing Acid Catalyst - Use of a non-volatile acid catalyst.- For volatile acids like TFA or formic acid, remove under reduced pressure.- For non-volatile acids like H₂SO₄, neutralize with a base (e.g., NaHCO₃, Amberlite resin) and perform an aqueous work-up.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The most common methods involve acid-catalyzed hydrolysis. These can be broadly categorized as:

  • Strong Aqueous Acids: Such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) in an aqueous solvent system.[2]

  • Milder Acidic Conditions: Including aqueous acetic acid or formic acid, which can be beneficial for sensitive substrates.[1]

  • Lewis Acids: Reagents like bismuth(III) chloride (BiCl₃) or cerium(III) chloride (CeCl₃) can catalyze the deprotection under milder, often non-aqueous, conditions.

Q2: How do I choose the best deprotection method for my specific application?

A2: The choice of method depends on the stability of your substrate and the presence of other protecting groups.

  • For robust molecules, a strong acid like TFA or HCl can provide rapid and complete deprotection.

  • If your molecule contains other acid-sensitive functional groups, a milder method using aqueous acetic acid or a Lewis acid is recommended to ensure chemoselectivity.[1]

Q3: What are the potential side reactions to be aware of during the deprotection of this compound?

A3: Potential side reactions include:

  • Depurination/Depyrimidination: Cleavage of the N-glycosidic bond under harsh acidic conditions.

  • Deamination: Hydrolysis of the exocyclic amine on the cytosine base.

  • N-Acylation: If using acylating agents or in the presence of certain scavengers.

  • Incomplete deprotection: Leaving residual isopropylidene group.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be effectively monitored by:

  • Thin Layer Chromatography (TLC): Observe the disappearance of the starting material spot and the appearance of the more polar product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the conversion of starting material to product and can help identify any side products.

Q5: What is a general procedure for quenching the reaction and working up the product?

A5: A general work-up procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid by slow addition of a base such as saturated sodium bicarbonate solution or an ion-exchange resin until the pH is neutral.[2]

  • If a precipitate forms, it may be the product or a salt; analyze accordingly.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method like column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Conditions for Isopropylidene Acetals

Acid CatalystTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)50-90% aqueous TFA, room temperatureVolatile, easy to removeHarsh conditions, can cause side reactions
Hydrochloric Acid (HCl)1-6 M HCl, room temperature to gentle heatingReadily available, effectiveNon-volatile, requires neutralization
Sulfuric Acid (H₂SO₄)1% aqueous H₂SO₄, refluxStrong acid, effective for stubborn acetals[2]Non-volatile, harsh conditions, difficult to remove
Acetic Acid (AcOH)80% aqueous AcOH, room temperature to heatingMild conditions, good for sensitive substrates[1]Slower reaction times
Formic Acid80-90% aqueous formic acid, room temperatureMilder than TFA, volatileCan be slower than stronger acids

Experimental Protocols

Protocol 1: Deprotection using Aqueous Sulfuric Acid (Adapted from a general procedure for di-O-isopropylidene protected carbohydrates)[2]

  • Suspend this compound in 1% aqueous sulfuric acid.

  • Heat the mixture at reflux (or a suitable elevated temperature) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the solution to room temperature.

  • Neutralize the solution by the slow, portion-wise addition of a solid base like sodium bicarbonate until the pH is neutral.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Mild Deprotection using Aqueous Acetic Acid (Conceptual, based on similar deprotections)[1]

  • Dissolve this compound in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the acetic acid and water under reduced pressure.

  • The residue can be co-evaporated with a solvent like toluene (B28343) to remove residual acetic acid.

  • Purify the crude product as required.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_end Final Product Start This compound Reaction Acidic Hydrolysis (e.g., aq. TFA, aq. AcOH) Start->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Workup Neutralization & Extraction Reaction->Workup End Cytidine Workup->End

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting_Logic Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Side Products? Check_Completion->Check_Side_Products Yes Increase_Time_Temp Increase Time/ Temperature Incomplete->Increase_Time_Temp Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Increase_Time_Temp->Start Increase_Acid->Start Side_Products_Yes Side Products Present Check_Side_Products->Side_Products_Yes Yes Proceed Proceed to Purification Check_Side_Products->Proceed No Milder_Conditions Use Milder Conditions Side_Products_Yes->Milder_Conditions Optimize_Workup Optimize Work-up Side_Products_Yes->Optimize_Workup Milder_Conditions->Start

References

Technical Support Center: Regioselective Synthesis of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 2',3'-O-Isopropylidenecytidine. The content addresses common challenges and offers practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is achieving regioselectivity. Cytidine (B196190) has three hydroxyl groups (2', 3', and 5') and a reactive exocyclic amino group (N4). The goal is to selectively protect the cis-2',3'-diol without reacting with the 5'-hydroxyl group or the N4-amino group. The similar reactivity of the hydroxyl groups can lead to the formation of a mixture of products, including the desired 2',3'-O-isopropylidene isomer, the 3',5'- and 2',5'-isomers, and di-isopropylidene derivatives.

Q2: Why is it necessary to protect the 2',3'-hydroxyl groups of cytidine?

A2: Protection of the 2',3'-hydroxyls is a common strategy in nucleoside chemistry to allow for selective modification of the 5'-hydroxyl group. The resulting this compound is a key intermediate in the synthesis of various antiviral and therapeutic nucleoside analogs, where transformations such as phosphorylation or elongation are targeted at the 5'-position.

Q3: What are the common reagents used for the isopropylidenation of cytidine?

A3: The most common method involves the reaction of cytidine with acetone (B3395972) in the presence of an acid catalyst and a dehydrating agent. Typically, 2,2-dimethoxypropane (B42991) or 2-methoxypropene (B42093) serves as both the isopropylidene source and a water scavenger. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is also required to promote the reaction.

Q4: Can side reactions occur at the N4-amino group of the cytosine base?

A4: Yes, under certain conditions, the N4-amino group can undergo side reactions. To prevent this and improve the overall yield and purity of the desired product, the N4-amino group can be protected prior to the isopropylidenation reaction. A common protecting group for this purpose is the acetyl group (Ac), which can be introduced using acetic anhydride.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The product, this compound, is more nonpolar than the starting material, cytidine, and will therefore have a higher Rf value. A suitable solvent system for TLC would be a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 v/v).

Q6: What is a typical work-up procedure for this reaction?

A6: After the reaction is complete, the acidic catalyst is typically neutralized with a base, such as triethylamine (B128534) or sodium bicarbonate. The reaction mixture is then concentrated under reduced pressure, and the residue is partitioned between an organic solvent (like dichloromethane or ethyl acetate) and water. The organic layer containing the product is then washed, dried, and concentrated. Purification is usually achieved by column chromatography on silica (B1680970) gel.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time and monitor by TLC until the starting material is consumed.- Ensure anhydrous conditions, as water can inhibit the reaction. Use dry solvents and reagents.- Increase the amount of acid catalyst or dehydrating agent (2,2-dimethoxypropane).
Formation of multiple products (poor regioselectivity).- Consider protecting the N4-amino group of cytidine with an acetyl group prior to isopropylidenation.- Optimize the reaction temperature; lower temperatures may improve selectivity.- Experiment with different acid catalysts (e.g., p-TsOH, CSA) to find the optimal one for your setup.
Degradation of the product during work-up.- Neutralize the acid catalyst promptly and thoroughly after the reaction is complete. Avoid prolonged exposure to acidic conditions.- Use a milder base for neutralization if product degradation is suspected.
Presence of Multiple Spots on TLC Formation of isomeric byproducts (e.g., 3',5'-O-isopropylidene).- Optimize reaction conditions for better regioselectivity (see above).- Use careful column chromatography for purification. A gradient elution may be necessary to separate isomers.
Formation of di-isopropylidene or other over-reacted products.- Use a stoichiometric amount of the isopropylidenating agent.- Reduce the reaction time.
Unreacted starting material.- Drive the reaction to completion by increasing the reaction time or temperature, or by adding more reagents.
Difficulty in Purifying the Product Isomers are difficult to separate by column chromatography.- Try different solvent systems for elution. A combination of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is a good starting point.- Consider using a different stationary phase for chromatography if silica gel is not effective.
Product co-elutes with impurities.- Recrystallization of the product after column chromatography may help to remove persistent impurities.
Product is Unstable and Decomposes Residual acid from the reaction or chromatography.- Ensure complete neutralization before work-up.- Add a small amount of a volatile base (e.g., triethylamine) to the solvent during purification and concentration.
Hydrolysis of the isopropylidene group.- Store the final product in a dry, cool place. Avoid exposure to moisture and acidic conditions.

Experimental Protocols

Protocol 1: Direct Synthesis of this compound

This protocol is adapted from a high-yield synthesis reported in the literature.

Materials:

  • Cytidine

  • Anhydrous acetone

  • 2,2-Dimethoxypropane

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • To a stirred suspension of cytidine (1.0 eq) in anhydrous acetone (e.g., 10-15 mL per gram of cytidine) and 2,2-dimethoxypropane (5.0 eq) under a nitrogen atmosphere, add concentrated sulfuric acid (2.3 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC (e.g., DCM:MeOH 9:1).

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Concentrate the mixture under reduced pressure to remove the acetone.

  • Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford pure this compound.

Expected Yield: ~98%

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Cytidine reaction Stir at RT (4-16h) start->reaction reagents Acetone, 2,2-Dimethoxypropane, H₂SO₄ reagents->reaction quench Quench with NaHCO₃ soln. reaction->quench concentrate1 Concentrate quench->concentrate1 extract Extract with DCM concentrate1->extract dry Dry & Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Potential Side Products

side_products cytidine Cytidine reagents Acetone, H⁺ cytidine->reagents desired_product This compound (Desired Product) reagents->desired_product Regioselective Reaction side_product_1 3',5'-O-Isopropylidenecytidine (Isomeric byproduct) reagents->side_product_1 Non-selective Reaction side_product_2 2',5'-O-Isopropylidenecytidine (Isomeric byproduct) reagents->side_product_2 Non-selective Reaction side_product_3 Di-isopropylidene derivatives reagents->side_product_3 Over-reaction side_product_4 N4-Acetal Formation (if unprotected) reagents->side_product_4 Side Reaction

Caption: Potential side products in the synthesis of this compound.

Technical Support Center: Monitoring the Synthesis of 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods used for monitoring the reaction progress of 2',3'-O-Isopropylidenecytidine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of the this compound synthesis?

A1: The most common techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages for monitoring the consumption of the starting material (cytidine) and the formation of the product.

Q2: How can I quickly check if my reaction is proceeding using TLC?

A2: TLC is a rapid and effective method for qualitative monitoring. By spotting the reaction mixture alongside the starting material (cytidine) and a pure standard of the product (if available), you can visually track the appearance of the product spot and the disappearance of the starting material spot. A successful reaction will show a new spot corresponding to the less polar this compound and a diminishing spot for the more polar cytidine (B196190).

Q3: What is the benefit of using HPLC for reaction monitoring?

A3: HPLC provides quantitative data on the reaction progress. It allows for the accurate determination of the percentage of starting material consumed and the percentage of product formed, as well as the detection of any side products. This is crucial for optimizing reaction conditions and determining reaction endpoints.

Q4: Can NMR spectroscopy be used to monitor the reaction in real-time?

A4: Yes, NMR spectroscopy can be used for real-time reaction monitoring. By taking aliquots from the reaction mixture at different time points and acquiring NMR spectra, you can observe the disappearance of signals corresponding to cytidine and the appearance of new signals characteristic of this compound. This method provides detailed structural information about the species in the reaction mixture.

Troubleshooting Guides

Thin Layer Chromatography (TLC)

Issue 1: The spots are streaking on the TLC plate.

  • Possible Cause: The sample is too concentrated, or the mobile phase is not suitable.

  • Solution: Dilute the sample before spotting. If streaking persists, try a more polar mobile phase to improve the separation. Adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to the mobile phase can sometimes help.

Issue 2: The starting material and product spots are not well-separated (similar Rf values).

  • Possible Cause: The polarity of the mobile phase is not optimal.

  • Solution: Adjust the polarity of the mobile phase. If the spots are too close together at the top of the plate, decrease the polarity of the mobile phase (e.g., by increasing the proportion of the less polar solvent). If the spots are close together at the bottom, increase the polarity (e.g., by increasing the proportion of the more polar solvent). Experiment with different solvent systems.

Issue 3: No spots are visible on the TLC plate after development.

  • Possible Cause: The compounds are not UV-active, or the visualization method is inappropriate. The concentration of the sample is too low.

  • Solution: Ensure you are using a TLC plate with a fluorescent indicator (e.g., F254) and visualizing under a UV lamp (254 nm). If the compounds are not UV-active, use a chemical stain such as potassium permanganate (B83412), iodine vapor, or a phosphomolybdic acid solution.[1][2] If the concentration is the issue, try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[2]

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting).

  • Possible Cause: Column degradation, inappropriate mobile phase pH, or interactions between the analyte and the stationary phase.

  • Solution: Ensure the mobile phase pH is suitable for the analytes; for nucleosides, a slightly acidic pH is often used. If using a silica-based column, ensure it has not been degraded by high pH mobile phases. Consider using a different column chemistry, such as a phenyl-hexyl or a column designed for polar compounds.

Issue 2: Inconsistent retention times.

  • Possible Cause: Fluctuations in mobile phase composition, temperature, or flow rate. Column equilibration issues.

  • Solution: Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a consistent temperature. Allow the column to equilibrate thoroughly with the mobile phase before injecting samples. Regularly check the pump for consistent flow rate.

Issue 3: Presence of unexpected peaks (side products).

  • Possible Cause: Incomplete reaction, degradation of starting material or product, or formation of byproducts.

  • Solution: Analyze the unexpected peaks by collecting fractions and characterizing them using mass spectrometry or NMR. Common side products in acetal (B89532) protection reactions can include the formation of the 5'-O-protected isomer or di-protected species. Adjusting reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) can help minimize the formation of these side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad or unresolved peaks in the NMR spectrum.

  • Possible Cause: Presence of paramagnetic impurities, sample viscosity, or chemical exchange.

  • Solution: If paramagnetic impurities are suspected, try washing the sample with a chelating agent or passing it through a short plug of silica (B1680970) gel. For viscous samples, dilution may be necessary. For issues related to chemical exchange (e.g., with water or hydroxyl protons), acquiring the spectrum in a different deuterated solvent or at a different temperature might help sharpen the signals.

Issue 2: Difficulty in distinguishing between starting material and product signals.

  • Possible Cause: Overlapping signals.

  • Solution: Use 2D NMR techniques such as COSY and HSQC to help resolve overlapping signals and assign the peaks correctly. Comparing the spectrum of the reaction mixture to the spectra of the pure starting material and product (if available) is also essential.

Data Presentation

Table 1: TLC Parameters for Monitoring the Reaction

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Dichloromethane:Methanol (9:1 v/v) or Chloroform:Methanol (9:1 v/v)
Visualization UV light (254 nm), Potassium Permanganate stain, or Iodine vapor[1]
Expected Rf (Cytidine) Lower Rf value (more polar)
Expected Rf (this compound) Higher Rf value (less polar)

Table 2: HPLC Parameters for Quantitative Analysis

ParameterDescription
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute the product.
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Expected Retention Time (Cytidine) Earlier retention time
Expected Retention Time (this compound) Later retention time

Table 3: Key ¹H-NMR Chemical Shifts (in DMSO-d₆)

ProtonCytidine (δ, ppm)This compound (δ, ppm)
H-6~7.8 (d)~7.7 (d)
H-5~5.7 (d)~5.8 (d)
H-1'~5.8 (d)~5.9 (d)
Isopropylidene CH₃-~1.3 (s) and ~1.5 (s)

Table 4: Key ¹³C-NMR Chemical Shifts (in DMSO-d₆)

CarbonCytidine (δ, ppm)This compound (δ, ppm)
C-4~165~165
C-2~156~156
C-6~141~141
C-5~94~94
C-1'~89~90
C(CH₃)₂-~113
CH₃-~25 and ~27

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Monitoring
  • Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol).

  • Spotting: On a silica gel F254 TLC plate, spot the starting material (cytidine solution), the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot).

  • Development: Place the TLC plate in the chamber and allow the solvent front to move up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining reagent like potassium permanganate or iodine vapor for better visualization.[1]

  • Analysis: Compare the Rf values of the spots. The product, being less polar, will have a higher Rf value than the starting material.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration.

  • Instrument Setup: Set up the HPLC system with a C18 column and the specified mobile phase gradient. Equilibrate the column until a stable baseline is achieved.

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Acquisition: Record the chromatogram, monitoring the absorbance at 270 nm.

  • Analysis: Identify the peaks corresponding to cytidine and this compound based on their retention times (if known from standards) or by collecting fractions and confirming their identity. Calculate the peak areas to determine the relative amounts of each component and monitor the reaction progress quantitatively.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
  • Sample Preparation: Take an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum. If more detailed information is required, acquire a ¹³C NMR and 2D NMR (COSY, HSQC) spectra.

  • Analysis: Identify the characteristic signals for cytidine and this compound. The appearance of two new singlets in the aliphatic region (around 1.3 and 1.5 ppm) corresponding to the isopropylidene methyl groups is a clear indicator of product formation. Integrate the relevant peaks to determine the relative ratio of product to starting material.

Mandatory Visualization

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_analysis Analytical Monitoring cluster_decision Decision cluster_outcome Outcome Start Start Reaction (Cytidine + Reagents) ReactionMixture Reaction Mixture Start->ReactionMixture TLC TLC Analysis ReactionMixture->TLC Aliquot HPLC HPLC Analysis ReactionMixture->HPLC Aliquot NMR NMR Analysis ReactionMixture->NMR Aliquot Decision Reaction Complete? TLC->Decision HPLC->Decision NMR->Decision Workup Work-up & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->ReactionMixture

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic cluster_TLC TLC Issues cluster_HPLC HPLC Issues cluster_NMR NMR Issues cluster_solutions Potential Solutions start Analytical Issue Encountered streaking Streaking Spots start->streaking poor_separation Poor Separation start->poor_separation no_spots No Spots Visible start->no_spots bad_peaks Poor Peak Shape start->bad_peaks shifting_rt Inconsistent RTs start->shifting_rt extra_peaks Unexpected Peaks start->extra_peaks broad_peaks Broad Peaks start->broad_peaks overlap Signal Overlap start->overlap dilute Dilute Sample streaking->dilute change_mp Adjust Mobile Phase streaking->change_mp poor_separation->change_mp stain Use Staining Reagent no_spots->stain check_ph Check Mobile Phase pH bad_peaks->check_ph equilibrate Equilibrate Column shifting_rt->equilibrate characterize Characterize Impurities extra_peaks->characterize purify_sample Purify Sample broad_peaks->purify_sample use_2d_nmr Use 2D NMR overlap->use_2d_nmr

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: 2',3'-O-Isopropylidenecytidine Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-O-Isopropylidenecytidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic sugar compound. It is a protected form of the nucleoside cytidine (B196190), where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection makes it a useful intermediate in the chemical synthesis of other cytidine analogs and oligonucleotides.

Q2: What are the main challenges when working with this compound?

A2: The primary challenge encountered when working with this compound is its limited solubility in aqueous solutions. The isopropylidene group increases the lipophilicity of the molecule compared to cytidine, which can lead to difficulties in preparing solutions for biological assays and other experiments.

Q3: How can I improve the aqueous solubility of this compound?

A3: Several strategies can be employed to improve the aqueous solubility of this compound:

  • Co-solvents: Using a water-miscible organic solvent as a co-solvent is a common and effective method. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used for this purpose.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound itself does not have a readily ionizable group in the physiological pH range, the stability of the isopropylidene group can be pH-sensitive. It is generally recommended to work in neutral to slightly basic conditions to maintain the integrity of the protecting group.

  • Salt Formation: Converting the molecule to a salt can significantly enhance its aqueous solubility. The hydrochloride salt of this compound is a commercially available option that offers improved solubility compared to the free base.

  • Formulation Strategies: For in vivo or cell-based assays, more advanced formulation techniques such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to enhance solubility and delivery.

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Recommended Solution
Difficulty dissolving the compound in aqueous buffer. The compound has low intrinsic aqueous solubility.1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. 2. Serially dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).
Precipitation occurs when adding the DMSO stock solution to the aqueous buffer. The final concentration of the compound exceeds its solubility limit in the final buffer composition. The "salting out" effect may occur if the buffer has a high ionic strength.1. Lower the final concentration of the compound. 2. Increase the percentage of the organic co-solvent if experimentally permissible. 3. Consider using a different buffer with lower ionic strength. 4. Gentle warming and sonication can help in initial dissolution, but be cautious as prolonged heating can affect compound stability.
The compound dissolves initially but precipitates over time. The solution is supersaturated and thermodynamically unstable. The compound may be degrading.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C to minimize degradation. 3. Determine the kinetic and thermodynamic solubility to understand the stability of your solution over time.
Inconsistent results in biological assays. Poor solubility leading to inaccurate final concentrations. The organic solvent used for solubilization is affecting the biological system.1. Visually inspect your solutions for any signs of precipitation before use. 2. Perform a solubility test in your specific assay medium. 3. Always include a vehicle control (buffer with the same concentration of organic solvent) in your experiments to account for any solvent effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 283.28 g/mol ), you would need 2.83 mg of the compound.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Shake-Flask Method for Determining Aqueous Solubility

This protocol is a standard method for determining the equilibrium solubility of a compound.[1][2][3]

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. It is crucial to use a filter that does not bind the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer and at that temperature.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment (Shake-Flask) cluster_assay In Vitro Assay Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Assay Medium store->dilute Use in Experiment add_excess Add Excess Compound to Buffer shake Equilibrate (24-48h) add_excess->shake filter Filter Supernatant shake->filter analyze Quantify (HPLC/LC-MS) filter->analyze analyze->dilute Inform Concentration Range incubate Incubate with Cells/Enzyme dilute->incubate measure Measure Biological Activity incubate->measure

Caption: Experimental workflow for using this compound.

cytidine_metabolism cluster_protection Chemical Synthesis cluster_metabolism Cellular Metabolism (Hypothetical Post-Deprotection) cytidine Cytidine isopropylidenecytidine This compound (Protected Form) cytidine->isopropylidenecytidine Protection cmp Cytidine Monophosphate (CMP) cytidine->cmp Phosphorylation (Deoxycytidine Kinase) isopropylidenecytidine->cytidine Deprotection cdp Cytidine Diphosphate (CDP) cmp->cdp Phosphorylation ctp Cytidine Triphosphate (CTP) cdp->ctp Phosphorylation rna RNA Synthesis ctp->rna

Caption: Relationship between this compound and cytidine metabolism.

References

Validation & Comparative

Characterizing 2',3'-O-Isopropylidenecytidine: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of synthetic nucleoside analogues like 2',3'-O-Isopropylidenecytidine is fundamental to ensuring purity, confirming structure, and guaranteeing reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as two indispensable analytical techniques for this purpose. This guide provides a comparative overview of these methods, complete with detailed experimental protocols and illustrative data for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for separating, identifying, and quantifying components within a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is typically employed to assess purity, identify potential impurities from synthesis, and monitor stability. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC Analysis

This protocol outlines a general procedure for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., a water/methanol mixture) to a known concentration, typically around 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1220 HPLC system or equivalent, equipped with a UV detector.[1]

    • Column: A reversed-phase C18 column (e.g., Thermo Scientific Hypersil ODS, 250 mm x 4.6 mm, 3 µm particle size) is a common choice.[1] Phenyl-Hexyl columns can also be used for separating nucleoside analogues.[2]

    • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 5.4.[1]

    • Mobile Phase B: HPLC-grade Methanol or Acetonitrile.[1][3]

    • Flow Rate: 0.5 - 1.0 mL/min.[1][4]

    • Detection: UV detection at 260 nm or 270 nm.[1][4]

    • Injection Volume: 10-20 µL.[1][3]

    • Column Temperature: 40 °C.[3]

  • Gradient Elution: A gradient elution is often effective for separating the main compound from any impurities.[1][3]

    • Start with a high percentage of Mobile Phase A (e.g., 98-100%) to retain the compound.

    • Gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any more hydrophobic impurities.

    • Follow with a wash step at a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions.

Data Presentation: HPLC Performance

The primary outputs of an HPLC analysis are the retention time (tR), which is characteristic of the compound under specific conditions, and the peak area, which is proportional to its concentration. Purity is typically assessed by the relative peak area of the main component.

ParameterTypical Value / Observation
Retention Time (tR) Dependent on specific conditions (column, mobile phase, flow rate). A well-retained, sharp peak is expected. For illustrative purposes, a tR between 10-15 minutes is common in a 30-minute gradient.
Peak Shape Symmetrical (Gaussian) peak, indicating good chromatographic behavior.
Purity (%) >99% (calculated from the area of the main peak relative to the total area of all peaks).
Impurities Potential impurities, such as unreacted cytidine (B196190) or by-products, would appear as separate, smaller peaks, typically at different retention times.[3]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound. Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework, confirming the presence of the cytidine base, the ribose sugar, and the protective isopropylidene group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signals appearing downfield.[5][6] Add a small amount of a reference standard like Tetramethylsilane (TMS) if the solvent does not contain it.

  • Instrumentation:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).[7]

    • Experiments: Standard ¹H NMR, ¹³C NMR, and optionally, 2D experiments like COSY and HSQC to confirm assignments.

  • Data Acquisition:

    • Acquire the ¹H spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time.

Data Presentation: Expected NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Isopropylidene (2 x CH₃)1.3 - 1.62 x Singlet (s)
H-5'a, H-5'b3.5 - 3.7Multiplet (m)
H-4'~4.1Multiplet (m)
H-2', H-3'4.8 - 5.0Multiplet (m)
H-5~5.7Doublet (d)
H-1'~5.9Doublet (d)
NH₂~7.1Broad Singlet (br s)
H-6~7.8Doublet (d)

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Isopropylidene (2 x C H₃)25 - 28
C -5'~60
C -2', C -3', C -4'80 - 90
C -1'~95
Isopropylidene (C (CH₃)₂)~113
C -5~95
C -2, C -4, C -6140 - 165

Integrated Characterization Workflow

The complementary nature of HPLC and NMR provides a robust workflow for the complete characterization of this compound. HPLC confirms the sample's purity, ensuring that the structural data from NMR corresponds to the main component and not an impurity.

G Characterization Workflow for this compound cluster_0 Purity Analysis cluster_1 Structure Verification Sample_Prep_HPLC Sample Preparation (Dissolve & Filter) HPLC RP-HPLC Analysis Sample_Prep_HPLC->HPLC Data_HPLC Data Analysis (Purity %, Impurity Profile) HPLC->Data_HPLC report Comprehensive Characterization Report Data_HPLC->report Sample_Prep_NMR Sample Preparation (Dissolve in Deuterated Solvent) NMR 1H & 13C NMR Acquisition Sample_Prep_NMR->NMR Data_NMR Data Analysis (Assign Signals, Confirm Structure) NMR->Data_NMR Data_NMR->report start This compound (Synthesized Product) start->Sample_Prep_HPLC start->Sample_Prep_NMR

Caption: Integrated workflow for purity and structural analysis.

Comparison and Conclusion

FeatureHPLCNMR Spectroscopy
Primary Role Purity assessment and quantification.Structural elucidation and confirmation.
Information Provided Retention time, peak area, number of components.Chemical environment of each proton and carbon, connectivity, stereochemistry.
Sensitivity High (µg to ng level).Lower (mg level).
Throughput Relatively high (runs are typically < 30 min).Lower (can take hours for 2D experiments).
Alternative Methods Column Chromatography (lower resolution), TLC (qualitative).Mass Spectrometry (provides mass, not detailed connectivity), IR Spectroscopy (functional groups).

References

A Comparative Guide to 2',3'-O-Isopropylidenecytidine and Alternative Diol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of nucleoside chemistry, particularly in the synthesis of RNA analogues and modified therapeutic nucleosides, the strategic protection of hydroxyl groups is paramount. The cis-2',3'-diol of ribonucleosides presents a unique challenge, requiring a protecting group that is easy to install, stable under various reaction conditions, and removable with high selectivity and yield. 2',3'-O-Isopropylidenecytidine, an acetonide-protected derivative, is a foundational tool for this purpose. This guide provides an objective comparison between the isopropylidene group and other common diol protecting groups, supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their synthetic goals.

Overview of Key Diol Protecting Groups

The selection of a diol protecting group is dictated by the overall synthetic route, demanding orthogonality with other protecting groups (e.g., for the 5'-hydroxyl or the exocyclic amine) and stability towards subsequent chemical transformations.[1]

  • Isopropylidene (Acetonide): This group forms a five-membered dioxolane ring with the cis-2',3'-diol. It is known for its facile installation, general stability in neutral to basic conditions, and straightforward removal under mild acidic conditions.[1][2]

  • Silyl (B83357) Ethers (TBDMS, TIPS): Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are extensively used, particularly for protecting the 2'-hydroxyl group in solid-phase RNA synthesis.[3][4] Their stability is tunable based on steric bulk, and they are typically removed by fluoride (B91410) ions.[5][6] A notable drawback of 2'-O-TBDMS is its potential to migrate between the 2' and 3' positions.[3][7]

  • Tetraisopropyldisiloxane (TIPDS): The TIPDS group is a bidentate silyl protecting group that simultaneously protects the 3'- and 5'-hydroxyls, leaving the 2'-OH free for modification.[][9] While not a direct 2',3'-diol protecting group, its application is central to many ribonucleoside modification strategies, making it a relevant alternative approach.[10]

Quantitative Comparison of Protecting Groups

The following tables summarize key quantitative data for the introduction, stability, and removal of common diol protecting groups for cytidine (B196190).

Table 1: Comparison of Protection Reaction Parameters

Protecting Group Reagents & Conditions Typical Yield Reference
Isopropylidene Acetone or 2-methoxypropene (B42093), cat. TsOH·H₂O, DMF, 70°C, 4h 80-95% [11]
TBDMS (2'-OH) TBDMS-Cl, Imidazole, DMF High [5]

| TIPDS (3',5'-di-O) | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, Pyridine, 4h | 86% |[10] |

Table 2: Stability Profile of Protected Cytidine Derivatives

Protecting Group Stable Conditions Labile Conditions
Isopropylidene Basic (e.g., NH₃, MeNH₂), hydrogenolysis, mild oxidation/reduction.[1][12] Acidic (e.g., aq. AcOH, aq. H₂SO₄, TFA).[13][14]
TBDMS Basic, mildly acidic (more stable than TMS).[5] Stronger acids, fluoride ions (e.g., TBAF, HF-Py).[4][5]

| TIPDS | Acidic, most basic conditions. | Fluoride ions (TBAF).[10] Unstable in methanolic ammonia.[9] |

Table 3: Comparison of Deprotection Reaction Parameters

Protecting Group Reagents & Conditions Typical Yield Reference
Isopropylidene 60% aqueous acetic acid, RT, 48h 73% [15]
Isopropylidene 1% aqueous H₂SO₄, reflux, 3h >99% (crude) [13]
TBDMS Tetrabutylammonium fluoride (TBAF) in THF, RT High [3][5]

| TIPDS | 1M TBAF, AcOH, THF, 40 min | High |[10] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the isopropylidenation of mannosides.[11]

  • Dissolution: Dissolve cytidine (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 mmol) followed by 2-methoxypropene (1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 1 hour, then increase the temperature to 70°C and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and neutralize it with triethylamine (B128534) (Et₃N).

  • Workup: Concentrate the mixture under reduced pressure to remove DMF. Dissolve the residue in dichloromethane (B109758) (CH₂Cl₂), wash with water, and dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Evaporate the solvent and purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Protocol 2: Deprotection of this compound

This protocol is based on a standard acidic hydrolysis method.[13]

  • Suspension: Suspend this compound (1.0 mmol) in 1% aqueous sulfuric acid (15 mL).

  • Heating: Heat the mixture at reflux (approx. 110°C) for 3 hours. The suspension should become a clear, colorless solution.

  • Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the reaction to pH 7 by the slow, portion-wise addition of sodium bicarbonate (NaHCO₃).

  • Isolation: Remove the water in vacuo at a temperature below 30°C. For complete dryness, use a freeze-drier. The resulting crude cytidine can be used in the next step without further purification.

Visualization of Workflows and Relationships

The following diagrams illustrate the general workflow for using protecting groups in nucleoside chemistry and compare their stability.

G cluster_workflow General Synthetic Workflow Start Ribonucleoside (e.g., Cytidine) Protect Protect 2',3'-Diol (e.g., Isopropylidene) Start->Protect Protected Protected Nucleoside (this compound) Protect->Protected Modify Further Modification (e.g., 5'-OH Phosphitylation) Protected->Modify Modified Modified Protected Nucleoside Modify->Modified Deprotect Deprotect 2',3'-Diol (e.g., Acidic Hydrolysis) Modified->Deprotect End Final Product Deprotect->End

Caption: A typical synthetic workflow using a 2',3'-diol protecting group.

G cluster_stability Protecting Group Stability Comparison PG Protecting Groups Isopropylidene Isopropylidene TBDMS TBDMS TIPDS TIPDS (3',5'-) Acid Mild/Strong Acid Isopropylidene->Acid Labile Base Strong Base Isopropylidene->Base Stable Fluoride Fluoride (TBAF) Isopropylidene->Fluoride Stable TBDMS->Acid Labile TBDMS->Base Stable TBDMS->Fluoride Labile TIPDS->Acid Stable TIPDS->Base Stable* TIPDS->Fluoride Labile Condition Conditions

Caption: Stability of common protecting groups under different conditions.

Conclusion

The 2',3'-O-isopropylidene group remains a highly effective and practical choice for the protection of ribonucleoside diols, particularly when subsequent reactions are performed under basic or neutral conditions.[1] Its primary advantage lies in the ease of its introduction and its clean, selective removal with mild acid, a condition orthogonal to the fluoride-based deprotection of silyl ethers.

For more complex, multi-step syntheses, such as solid-phase oligonucleotide synthesis, silyl ethers like TBDMS are prevalent, despite challenges such as isomeric purity and potential migration.[3] The choice ultimately depends on the specific requirements of the synthetic pathway. The isopropylidene group offers an optimal balance of stability, ease of use, and cost-effectiveness for many applications in medicinal chemistry and drug development.[1] Researchers should carefully consider the stability and deprotection conditions summarized herein to select the protecting group that best aligns with their synthetic strategy.

References

A Comparative Guide to 2'-Hydroxyl Protection in RNA Synthesis: TBDMS vs. 2',3'-O-Isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of solid-phase RNA synthesis, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity oligonucleotides. The 2'-hydroxyl group of the ribose sugar, in particular, requires a robust protecting group that can withstand the rigors of the synthesis cycle while being readily removable during deprotection. This guide provides a comprehensive comparison of the widely used tert-Butyldimethylsilyl (TBDMS) group with the theoretical application of the 2',3'-O-Isopropylidenecytidine acetal (B89532) in the context of phosphoramidite-based solid-phase RNA synthesis. This analysis is intended for researchers, scientists, and drug development professionals to inform their selection of synthetic strategies.

The Critical Role of the 2'-Hydroxyl Protecting Group

Unlike DNA synthesis, the presence of a hydroxyl group at the 2' position of the ribose sugar in RNA introduces a significant synthetic challenge. If left unprotected, this reactive group can interfere with the desired 3'-to-5' phosphodiester bond formation, leading to chain branching, cleavage, and the formation of isomeric 2'-5' linkages. An ideal 2'-hydroxyl protecting group must exhibit the following characteristics:

  • Stability: It must be stable throughout the entire solid-phase synthesis cycle, which involves repeated exposure to acidic (detritylation), basic (coupling, capping), and oxidative conditions.

  • Non-interference: It should not sterically hinder the coupling reaction between the phosphoramidite (B1245037) and the growing oligonucleotide chain.

  • Orthogonality: It must be selectively removable under conditions that do not affect other protecting groups on the nucleobases and the phosphate (B84403) backbone.

  • Clean Deprotection: Its removal should be efficient and should not lead to degradation or modification of the final RNA product.

TBDMS: The Established Standard

The tert-Butyldimethylsilyl (TBDMS) group has been the cornerstone of solid-phase RNA synthesis for decades. Its widespread adoption is a testament to its reliability and well-characterized performance.

Advantages of TBDMS:

  • Robust Stability: The TBDMS group is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and the basic conditions of the coupling and capping steps.[1]

  • Commercial Availability: TBDMS-protected ribonucleoside phosphoramidites are readily available from numerous commercial suppliers, facilitating their routine use.

  • Established Protocols: Decades of use have led to the development of highly optimized and reliable protocols for both the synthesis and deprotection of TBDMS-protected RNA.[2][3][4][5]

Disadvantages of TBDMS:

  • Steric Hindrance: The bulkiness of the TBDMS group can impede the coupling of phosphoramidites, leading to longer coupling times and potentially lower coupling efficiencies, especially in the synthesis of long RNA sequences.[6][7][8]

  • Silyl Migration: Under certain conditions, the TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position, which can result in the formation of non-natural 2'-5' phosphodiester linkages.[8]

  • Harsh Deprotection: The removal of the TBDMS group requires the use of fluoride (B91410) reagents, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF), which can be corrosive and require careful handling.[1][2]

This compound: A Theoretical Contender

The 2',3'-O-isopropylidene group is a cyclic acetal that can protect the cis-diol of the ribose sugar. While commonly used in other areas of carbohydrate and nucleoside chemistry, its application in solid-phase RNA synthesis is not established.

Theoretical Advantages of this compound:

  • Rigid Structure: The cyclic nature of the isopropylidene group would prevent 2'- to 3'-migration, thus eliminating the risk of forming 2'-5' linkages.

  • Potentially Milder Deprotection: Acetal groups are typically cleaved under acidic conditions, which could potentially offer an alternative to fluoride-based deprotection.

Significant Disadvantages and Unsuitability for Solid-Phase Synthesis:

  • Acid Lability: The primary drawback of the 2',3'-O-isopropylidene group is its high sensitivity to acidic conditions. The repeated acid-catalyzed detritylation steps (typically using trichloroacetic acid or dichloroacetic acid) in each cycle of solid-phase synthesis would lead to the premature removal of the isopropylidene group, leaving the 2'- and 3'-hydroxyls unprotected and causing synthesis failure.

  • Lack of Orthogonality: The conditions required to remove the 5'-DMT group would also cleave the 2',3'-O-isopropylidene group, violating the principle of orthogonal protection essential for successful solid-phase synthesis.

  • Unavailability of Phosphoramidites: There are no commercially available 5'-DMT-2',3'-O-isopropylidenecytidine-3'-phosphoramidites, reflecting the incompatibility of this protection strategy with the standard phosphoramidite-based solid-phase synthesis workflow.

Performance Data: A Comparative Overview

Due to the unsuitability of this compound for solid-phase RNA synthesis, direct experimental comparative data is not available. The following table summarizes the well-documented performance of TBDMS and contrasts it with the predicted performance of a hypothetical 2',3'-O-isopropylidene-based approach.

ParameterTBDMSThis compound (Theoretical)
Average Coupling Efficiency 98-99%Not Applicable (would fail in the first cycle)
Coupling Time 5-15 minutesNot Applicable
Stability to Detritylation StableHighly Labile (Unstable)
Risk of Isomerization Low (some risk of 2'-3' migration)None
Deprotection Conditions Fluoride reagents (e.g., TEA·3HF)Acidic conditions (incompatible with synthesis)
Commercial Availability Readily availableNot available as a phosphoramidite

Experimental Protocols

Standard Solid-Phase RNA Synthesis Cycle using TBDMS Protection

The synthesis of RNA oligonucleotides using TBDMS-protected phosphoramidites follows a well-established four-step cycle for each nucleotide addition.

1. Detritylation:

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Procedure: The solid support is treated with the detritylation solution to remove the 5'-DMT group, exposing the 5'-hydroxyl for the subsequent coupling reaction.

  • Time: 1-2 minutes.

2. Coupling:

  • Reagents: TBDMS-protected ribonucleoside phosphoramidite and an activator (e.g., 5-Ethylthio-1H-tetrazole, ETT).

  • Procedure: The phosphoramidite and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage.

  • Time: 5-15 minutes.

3. Capping:

  • Reagents: Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF).

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.

  • Time: 1-2 minutes.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Procedure: The unstable phosphite triester is oxidized to a stable phosphate triester.

  • Time: 1-2 minutes.

This cycle is repeated until the desired RNA sequence is assembled.

Deprotection and Cleavage of TBDMS-Protected RNA

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups

  • Reagent: A mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA) (1:1, v/v).

  • Procedure: The solid support is incubated with the AMA solution at an elevated temperature. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[5]

  • Time and Temperature: 10-15 minutes at 65°C.

Step 2: Removal of 2'-O-TBDMS Groups

  • Reagents: Anhydrous Dimethylsulfoxide (DMSO), Triethylamine (TEA), and Triethylamine trihydrofluoride (TEA·3HF).

  • Procedure: The dried oligonucleotide is dissolved in DMSO, followed by the addition of TEA and TEA·3HF. The mixture is heated to remove the TBDMS groups.[5]

  • Time and Temperature: 2.5 hours at 65°C.

Step 3: Quenching and Desalting

  • Procedure: The reaction is quenched, and the fully deprotected RNA is desalted using methods such as ethanol (B145695) precipitation or specialized purification cartridges.

Visualizing the Workflow

RNA_Synthesis_Workflow cluster_TBDMS TBDMS Protection Strategy cluster_Isopropylidene Theoretical 2',3'-O-Isopropylidene Strategy TBDMS_start Start Synthesis (TBDMS-protected amidites) TBDMS_cycle Solid-Phase Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) TBDMS_start->TBDMS_cycle Iterative Addition TBDMS_deprotect_base Cleavage & Base/Phosphate Deprotection (Ammonia/Methylamine) TBDMS_cycle->TBDMS_deprotect_base TBDMS_deprotect_silyl 2'-TBDMS Deprotection (Fluoride Reagent) TBDMS_deprotect_base->TBDMS_deprotect_silyl TBDMS_end Purified RNA TBDMS_deprotect_silyl->TBDMS_end Iso_start Start Synthesis (Hypothetical amidite) Iso_detritylation Detritylation Step (Acidic) Iso_start->Iso_detritylation Iso_failure Synthesis Failure (Premature deprotection) Iso_detritylation->Iso_failure Loss of 2',3'-protection

Caption: Comparative workflow of TBDMS-based RNA synthesis versus the theoretical 2',3'-O-Isopropylidene approach.

Conclusion

While the search for novel protecting groups in RNA synthesis is an active area of research, the fundamental principles of stability and orthogonality remain paramount. The TBDMS group, despite its known drawbacks of steric hindrance and the need for fluoride-based deprotection, fulfills these critical requirements and remains a reliable and widely used standard in solid-phase RNA synthesis. In contrast, the acid-labile nature of the 2',3'-O-isopropylidene group renders it fundamentally incompatible with the standard phosphoramidite synthesis workflow. This comparative analysis underscores the importance of a protecting group's stability to the entire range of chemical conditions encountered during automated oligonucleotide synthesis. For researchers and professionals in the field, a thorough understanding of these principles is essential for the successful synthesis of high-quality RNA for therapeutic and research applications.

References

Validating the Structure of 2',3'-O-Isopropylidenecytidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic nucleoside analogues like 2',3'-O-isopropylidenecytidine is a critical step in ensuring their efficacy and safety. This guide provides a comparative overview of key analytical techniques for structural validation, complete with experimental data and detailed protocols.

This compound is a protected form of cytidine, a fundamental component of nucleic acids. The isopropylidene group serves as a protecting group for the 2' and 3' hydroxyls of the ribose sugar, enabling selective modifications at other positions of the molecule. This makes it a valuable intermediate in the synthesis of various therapeutic nucleoside analogues. Accurate confirmation of its structure and that of its derivatives is paramount before proceeding with further research and development.

Comparative Analysis of Structural Validation Techniques

The structural integrity of this compound derivatives is typically confirmed using a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structural information in solution.Requires relatively pure sample, can be complex to interpret for large molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure.High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.Does not provide information on stereochemistry, interpretation of fragmentation can be challenging.
X-ray Crystallography Definitive three-dimensional atomic arrangement in the solid state.Provides the absolute structure, including bond lengths, angles, and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution conformation.

Experimental Data for this compound

Below is a summary of expected and reported experimental data for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following are predicted chemical shifts based on the known structure and data from similar nucleoside derivatives. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-6~7.8d
H-5~5.7d
H-1'~5.9d
H-2'~4.9dd
H-3'~4.7dd
H-4'~4.1m
H-5'a, 5'b~3.5 - 3.7m
5'-OH~5.2t
NH₂~7.2br s
Isopropylidene CH₃~1.5, 1.3s, s

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)
C-4~166
C-2~156
C-6~141
C-5~94
C-1'~90
C-2'~85
C-3'~81
C-4'~86
C-5'~61
Isopropylidene C~113
Isopropylidene CH₃~27, 25
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺284.1241
[M+Na]⁺306.1060

Table 4: Expected Major Fragmentation Peaks in MS/MS

Fragment Ion (m/z)Description
112.0504[Cytosine+H]⁺
172.0736[Ribose-isopropylidene moiety]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Data Acquisition : Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

  • Spectral Analysis : Assign all proton and carbon signals using the 1D and 2D NMR data. The connectivity established from COSY and HMBC experiments should be consistent with the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Chromatographic Separation : Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) and elute with a gradient of water and an organic solvent (both typically containing 0.1% formic acid for better ionization).

  • Mass Spectrometric Detection : Analyze the eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis : Determine the accurate mass of the molecular ion and compare it with the calculated mass. For tandem MS (MS/MS) experiments, fragment the molecular ion and analyze the resulting fragmentation pattern to confirm the presence of key structural motifs.[1]

X-ray Crystallography
  • Crystallization : Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection : Mount a suitable single crystal on a goniometer and collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]

  • Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.[3]

  • Structure Validation : The final refined crystal structure provides unambiguous proof of the molecular structure, including its absolute stereochemistry.

Visualizing the Validation Workflow and Molecular Context

The following diagrams illustrate the chemical structure, the logical workflow for its validation, and a potential application context.

Caption: Chemical structure of this compound.[4]

Structural Validation Workflow synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray X-ray Crystallography (if single crystal) purification->xray structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation

Caption: Logical workflow for the structural validation of a synthesized nucleoside derivative.

Hypothetical Prodrug Activation Pathway prodrug This compound Derivative (Prodrug) cellular_uptake Cellular Uptake prodrug->cellular_uptake enzymatic_cleavage Enzymatic Cleavage (e.g., Esterases, pH-dependent hydrolysis) cellular_uptake->enzymatic_cleavage active_nucleoside Active Cytidine Analogue enzymatic_cleavage->active_nucleoside phosphorylation1 Phosphorylation (Kinase) active_nucleoside->phosphorylation1 monophosphate Monophosphate phosphorylation1->monophosphate phosphorylation2 Phosphorylation (Kinase) monophosphate->phosphorylation2 triphosphate Triphosphate (Active Drug) phosphorylation2->triphosphate inhibition Inhibition of Viral Replication or Cancer Cell Growth triphosphate->inhibition

Caption: A hypothetical signaling pathway illustrating the activation of a nucleoside prodrug.

References

Purity Analysis of Commercially Available 2',3'-O-Isopropylidenecytidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the purity analysis of commercially available 2',3'-O-Isopropylidenecytidine, a key intermediate in the synthesis of various nucleoside analogues used in therapeutic research. Ensuring the high purity of this starting material is critical for the successful synthesis of target molecules and for obtaining reliable experimental results. This document outlines detailed experimental protocols for purity assessment, discusses potential impurities, and presents an illustrative comparison of products from different suppliers.

Introduction to this compound and the Importance of Purity

This compound is a protected form of cytidine (B196190) where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection strategy allows for selective modification at other positions of the nucleoside, particularly the 5'-hydroxyl group. The presence of impurities in commercial batches of this compound can lead to the formation of unwanted byproducts, complicate purification processes, and potentially introduce confounding variables in biological assays. Therefore, rigorous analytical characterization of this raw material is an essential first step in any research or development pipeline.

Comparative Purity Analysis

While direct, publicly available comparative studies on the purity of this compound from various commercial sources are scarce, this guide provides a template for such an analysis. Researchers are encouraged to perform their own in-house testing using the protocols detailed below. The following table presents illustrative data to demonstrate how such a comparison could be structured.

Table 1: Illustrative Purity and Impurity Profile of Commercially Available this compound

SupplierLot NumberPurity by HPLC (%)Purity by ¹H NMR (%)Detected ImpuritiesNotes
Supplier A A1234599.2>99Unreacted Cytidine (0.3%), Cytosine (0.1%), Acetone (B3395972) (residual solvent)High purity with minor, easily identifiable impurities.
Supplier B B6789098.5~98Unreacted Cytidine (0.8%), Unknown Impurity at RRT 1.2 (0.5%)Presence of an unknown impurity necessitates further characterization.
Supplier C C1122399.5>99Negligible impurities detectedHighest purity lot, suitable for sensitive applications.

RRT = Relative Retention Time

Experimental Protocols for Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the main component and for identifying and quantifying both process-related and solvent impurities.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify and quantify the main compound and any proton-containing impurities. The integral of the anomeric proton (H1') can be compared to the integrals of impurity signals to estimate their relative amounts.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule and identify carbon-containing impurities.

    • 2D NMR (COSY, HSQC): To aid in the structural elucidation of unknown impurities.

  • Key ¹H NMR Chemical Shifts (in DMSO-d₆, approximate):

    • δ 7.8-8.0 (d, H6)

    • δ 7.0-7.2 (br s, NH₂)

    • δ 5.8-6.0 (d, H1')

    • δ 5.7-5.9 (d, H5)

    • δ 4.8-5.0 (m, H2', H3')

    • δ 4.0-4.2 (m, H4')

    • δ 3.4-3.6 (m, H5'a, H5'b)

    • δ 1.4-1.6 (s, Isopropylidene CH₃)

    • δ 1.2-1.4 (s, Isopropylidene CH₃)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to aid in the identification of unknown impurities.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system or for direct infusion.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected Mass: [M+H]⁺ = m/z 284.1241.

  • Analysis: The accurate mass measurement can confirm the elemental composition. Fragmentation patterns (MS/MS) can be used to elucidate the structure of impurities.

Potential Impurities in this compound

Knowledge of the synthetic route is crucial for predicting potential impurities. The most common method for preparing this compound is the reaction of cytidine with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

Table 2: Common Potential Impurities and Their Origin

ImpurityChemical StructureOrigin
Cytidine Unprotected nucleosideIncomplete reaction.
Cytosine NucleobaseDegradation of cytidine or the product under acidic or basic conditions.
5'-O-Acetyl-2',3'-O-isopropylidenecytidine Side-productIf acetic acid is used as a catalyst and not fully removed.
N⁴-Acetyl-2',3'-O-isopropylidenecytidine Side-productReaction of the exocyclic amine with acetylating agents.
Di-isopropylidenecytidine derivatives Over-protectionReaction at other hydroxyl groups if reaction conditions are not controlled.
Residual Solvents (e.g., Acetone, DMF)From the reaction and purification process.

Visualizing the Analytical Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity analysis and the logical relationship between the different analytical techniques.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation start Commercial this compound Sample prep Sample Preparation (Dissolution) start->prep hplc HPLC-UV Analysis prep->hplc nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ms LC-MS/MS Analysis prep->ms quant Purity Quantification (HPLC Area %) hplc->quant struct_id Structural Confirmation & Impurity ID (NMR) nmr->struct_id mass_ver Molecular Weight Verification & Impurity ID (MS) ms->mass_ver final Comprehensive Purity Report quant->final struct_id->final mass_ver->final

Caption: Experimental workflow for the purity analysis of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained hplc HPLC purity Quantitative Purity hplc->purity nmr NMR structure Structural Information nmr->structure identity Impurity Identification nmr->identity ms MS ms->identity molecular_weight Molecular Weight ms->molecular_weight

A Comparative Guide to 2',3'-O-Isopropylidenecytidine in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues for drug development and research, the strategic use of protecting groups is paramount. For cytidine (B196190), a crucial nucleoside, the protection of its 2' and 3' hydroxyl groups is a common requirement to achieve regioselectivity in subsequent reactions. Among the various strategies, the use of a 2',3'-O-isopropylidene ketal is a well-established method. This guide provides a comprehensive comparison of 2',3'-O-Isopropylidenecytidine with a prominent alternative, the silyl-based protecting group, specifically tert-butyldimethylsilyl (TBDMS), offering researchers, scientists, and drug development professionals a detailed overview of their respective advantages and disadvantages, supported by experimental data.

Advantages and Disadvantages of this compound

The isopropylidene group, forming a cyclic ketal with the cis-diol of the ribose ring, offers a robust and economical method for simultaneous protection of the 2'- and 3'-hydroxyls.

Advantages:

  • Ease of Formation and High Yield: The protection of cytidine with an isopropylidene group is typically a straightforward, one-step reaction that proceeds in high yield.

  • Stability: The resulting 2',3'-O-isopropylidene acetal (B89532) is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments, which is crucial during subsequent synthetic modifications.[1][2] Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts.[3]

  • Cost-Effectiveness: The reagents used for isopropylidenation, such as acetone (B3395972) or 2,2-dimethoxypropane (B42991), are relatively inexpensive.

Disadvantages:

  • Acid Lability: The primary drawback of the isopropylidene group is its sensitivity to acidic conditions, which are often required for its removal.[2][4] This can limit its compatibility with other acid-labile protecting groups in a multi-step synthesis, a concept known as orthogonal protection.[4][5][6]

  • Harsh Deprotection Conditions: While effective, the acidic conditions required for deprotection can sometimes lead to side reactions or degradation of the target molecule, especially for sensitive substrates.[4] Difficulties in the selective cleavage of the ketal function without affecting other bonds in the molecule have been reported.[7]

Comparison with an Alternative: 2',3'-O-bis(tert-butyldimethylsilyl)cytidine

A popular alternative to the isopropylidene group is the use of silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, to protect the hydroxyl functions.

Advantages of TBDMS protection:

  • Orthogonality: TBDMS ethers are stable to a variety of reaction conditions but can be selectively cleaved using fluoride (B91410) ion sources (e.g., TBAF), which typically do not affect acetals or many other common protecting groups. This orthogonality is highly advantageous in complex synthetic strategies.[5][6]

  • Milder Deprotection: The removal of TBDMS groups with fluoride ions is generally a milder process compared to the acidic hydrolysis of isopropylidene acetals, which can be beneficial for sensitive molecules.[5]

Disadvantages of TBDMS protection:

  • Stepwise Protection: Protecting both the 2' and 3' hydroxyls with TBDMS groups often requires a two-step process, potentially leading to a mixture of products and requiring chromatographic separation.

  • Cost: Silylating agents like TBDMS-Cl are generally more expensive than the reagents used for isopropylidenation.

  • Steric Hindrance: The bulky nature of the TBDMS group can sometimes hinder subsequent reactions at adjacent positions.[8]

Quantitative Data Comparison

The following table summarizes a comparison of typical reaction conditions and yields for the protection and deprotection of cytidine using isopropylidene and TBDMS groups, based on literature data.

FeatureThis compound2',3'-O-bis(tert-butyldimethylsilyl)cytidine (TBDMS)
Protection Reagents Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., TsOH)tert-Butyldimethylsilyl chloride (TBDMS-Cl), base (e.g., imidazole)
Typical Protection Yield >90%[9]Variable, often requires optimization to achieve high yields of the desired 2',3'-disubstituted product.
Deprotection Reagents Aqueous acid (e.g., HCl, TFA, AcOH)[4]Tetrabutylammonium fluoride (TBAF), triethylamine (B128534) trihydrofluoride (TEA·3HF)[5][6][10]
Typical Deprotection Conditions Room temperature to elevated temperatures, reaction times from hours to days depending on the acid strength.[4]Room temperature, typically a few hours.[6][10]
Compatibility Stable to basic and nucleophilic conditions.[1][2]Stable to a wide range of conditions, but labile to fluoride ions and strong acids.
Orthogonality Limited due to acid lability.[4][5]High, especially in combination with acid- and base-labile protecting groups.[5][6]

Experimental Protocols

Synthesis of this compound

Materials:

  • Cytidine

  • Anhydrous acetone

  • 2,2-dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous DMF

Procedure:

  • To a solution of cytidine (1 eq) in anhydrous DMF, add 2,2-dimethoxypropane (2 eq) and a catalytic amount of TsOH·H₂O.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography to afford this compound. A similar procedure for the isopropylidenation of mannopyranosides reported yields of 80-90%.[9]

Deprotection of this compound

Materials:

  • This compound

  • Aqueous solution of a suitable acid (e.g., 80% acetic acid, or a solution of TFA in water/DCM).[4]

Procedure:

  • Dissolve this compound in the chosen acidic solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

  • Remove the solvent and purify the resulting cytidine by recrystallization or chromatography. For some longer oligomers, an additional deprotection step with citric acid-sodium citrate (B86180) buffer at pH 4 or 20% aqueous acetic acid may be required.[4]

Synthesis of 2',3'-O-bis(TBDMS)-Cytidine (Illustrative Protocol for RNA Monomers)

Materials:

Procedure: This protection is typically carried out on a nucleoside already protected at the 5'-OH and the exocyclic amine for solid-phase RNA synthesis.

  • Dissolve N⁴-Benzoyl-5'-O-DMT-cytidine in anhydrous pyridine.

  • Add imidazole followed by TBDMS-Cl.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • The reaction mixture is then worked up and the desired 2'-O-TBDMS protected product is often isolated after chromatographic separation from the 3'-O-TBDMS and 2',3'-O-bis(TBDMS) isomers.

Deprotection of 2'-O-TBDMS Protected RNA Oligonucleotides

Materials:

  • TBDMS-protected RNA oligonucleotide

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Anhydrous DMSO

  • Triethylamine (TEA)

Procedure:

  • Dissolve the dried RNA pellet in anhydrous DMSO.

  • Add TEA to the solution and mix gently.

  • Add TEA·3HF and heat the mixture at 65°C for approximately 2.5 hours.[6][10]

  • Cool the reaction mixture and proceed with desalting and purification of the deprotected RNA.[10]

Mandatory Visualizations

The development of modified nucleosides, such as those with protected cytidine, is often aimed at creating antiviral agents. A common mechanism of action for such analogues is the inhibition of viral RNA-dependent RNA polymerase (RdRP).[3][11][12]

Antiviral_Cytidine_Analogue_Pathway cluster_cell Host Cell cluster_virus Viral Replication Prodrug Protected Cytidine Analogue (Prodrug) Active_Analogue Active Cytidine Analogue Prodrug->Active_Analogue Deprotection Cellular_Kinases Cellular Kinases Active_Analogue->Cellular_Kinases Triphosphate Analogue Triphosphate RdRP Viral RNA-dependent RNA Polymerase (RdRP) Triphosphate->RdRP Competitive Inhibition Inhibition Inhibition Triphosphate->Inhibition Cellular_Kinases->Triphosphate Phosphorylation Viral_RNA Viral RNA Replication RdRP->Viral_RNA Inhibition->Viral_RNA

Caption: Mechanism of action for an antiviral cytidine analogue.

The following diagram illustrates a typical experimental workflow for the synthesis and deprotection of an RNA oligonucleotide using TBDMS-protected phosphoramidites, which serves as a comparative workflow to the use of isopropylidene-protected monomers.

RNA_Synthesis_Workflow cluster_synthesis_cycle Automated Solid-Phase Synthesis Cycle Start Start: Solid Support with first nucleoside Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Coupling 2. Coupling (TBDMS-protected phosphoramidite) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Oxidation->Detritylation Repeat n-1 times Cleavage_Deprotection Cleavage from Support & Base Deprotection (Ammonia/Methylamine) Oxidation->Cleavage_Deprotection TBDMS_Deprotection 2'-OH TBDMS Deprotection (Fluoride Source) Cleavage_Deprotection->TBDMS_Deprotection Purification Purification (e.g., HPLC) TBDMS_Deprotection->Purification Final_RNA Final RNA Oligonucleotide Purification->Final_RNA

Caption: Experimental workflow for solid-phase RNA synthesis.

References

A Comparative Analysis of Cytidine Protection Strategies: Unveiling Reaction Times and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nucleic acid chemistry and drug development, the strategic protection and deprotection of nucleosides are paramount for the successful synthesis of oligonucleotides and their analogues. Among the four primary nucleosides, cytidine (B196190), with its exocyclic amine, necessitates robust protection to prevent unwanted side reactions during synthesis. This guide provides a comparative analysis of common cytidine protection strategies, with a focus on reaction times for both the protection and deprotection steps. Experimental data is summarized for clarity, and detailed protocols for key methodologies are provided to assist researchers in selecting the optimal strategy for their specific needs.

Data at a Glance: Comparing Protection and Deprotection Times

The efficiency of a protecting group is often judged by the speed and completeness of both its introduction (protection) and removal (deprotection). The following tables summarize the available quantitative data for the reaction times associated with various cytidine protection strategies.

Table 1: Comparative Reaction Times for Cytidine Protection

Protecting GroupReagentReaction TimeNotes
Acetyl (Ac)Acetic Anhydride (B1165640)22 - 26 hours[1]Reaction performed at 20-25°C in DMF. A kinetic study has also been performed, indicating a second-order reaction[2][3].
Benzoyl (Bz)Benzoyl Cyanide2 - 4 hours[4]Reaction with benzoyl cyanide in pyridine (B92270). Traditional methods with benzoyl chloride may have different reaction times.
Phenoxyacetyl (Pac)Phenoxyacetic anhydrideNot explicitly statedTypically performed overnight.
tert-Butylphenoxyacetyl (t-BPA/TAC)tert-Butylphenoxyacetyl chlorideNot explicitly statedDescribed as a labile protecting group, suggesting efficient introduction.

Table 2: Comparative Reaction Times for Cytidine Deprotection

Protecting GroupDeprotection ReagentTemperatureDeprotection Time
Acetyl (Ac)AMA (Ammonium Hydroxide/Methylamine)65°C5 - 10 minutes[5][6][7]
Acetyl (Ac)0.05 M Potassium Carbonate in MethanolRoom Temperature4 hours[8][9][10]
Acetyl (Ac)Ammonium HydroxideRoom Temperature2 hours[6][9][10]
Benzoyl (Bz)Ammonium Hydroxide55°C8 - 17 hours[6][7]
Phenoxyacetyl (Pac)Ammonium Hydroxide55°C30 - 60 minutes (deprotection only)[5]
Phenoxyacetyl (Pac)Ammonium HydroxideRoom Temperature2 hours[9][10]
tert-Butylphenoxyacetyl (t-BPA/TAC)Ammonia (B1221849) Saturated MethanolNot specified"A short treatment"[11]

Experimental Protocols: A Closer Look at the Methodologies

The following sections provide detailed experimental protocols for the protection of cytidine using acetyl and benzoyl groups, as these are well-documented in the literature.

N4-Acetylation of Cytidine

This protocol is based on the use of acetic anhydride for the protection of the exocyclic amine of cytidine.

Materials:

  • Cytidine

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride

  • Ethyl acetate (B1210297)

  • Ether

  • Sodium Bicarbonate (NaHCO₃)

  • Pure water

Procedure:

  • Dissolve cytidine in DMF with stirring for 8-15 minutes. The ratio of DMF to cytidine should be approximately 8-12 ml per 1 g[1].

  • Add acetic anhydride to the solution. The ratio of acetic anhydride to cytidine should be 0.3-0.5 ml per 1 g[1].

  • Stir the reaction mixture for 22-26 hours at 20-25°C[1].

  • After the reaction is complete, concentrate the solution under vacuum in a water bath at 28-32°C until an oily residue is obtained[1].

  • Add a 1:1 mixture of ethyl acetate and ether to the oily residue and grind the mixture[1].

  • Add sodium bicarbonate and continue grinding[1].

  • Add pure water, mix thoroughly, and discard the supernatant. The resulting precipitate is then freeze-dried to yield N4-acetylcytidine[1].

N4-Benzoylation of Cytidine

This protocol utilizes the milder benzoyl cyanide for the benzoylation of cytidine.

Materials:

  • Cytidine

  • Dry Pyridine

  • Benzoyl Cyanide (BzCN)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

  • Dissolve the anhydrous cytidine (1 mmol) in dry pyridine (5 ml)[4].

  • Add a catalytic amount of DMAP to the solution[4].

  • Add benzoyl cyanide (2.1–8.0 equivalents) to the mixture[4].

  • Stir the reaction at 40°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC)[4].

  • Upon completion, the reaction is worked up by adding water and petroleum ether, followed by drying to afford the benzoylated cytidine[4].

Visualizing the Workflow: Oligonucleotide Synthesis

The protection of cytidine is a critical step in the broader workflow of solid-phase oligonucleotide synthesis. The following diagram illustrates the typical phosphoramidite (B1245037) synthesis cycle, highlighting the stage where the protected cytidine phosphoramidite is incorporated.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of protected nucleoside phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-hydroxyl groups) Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents failure sequences Oxidation->Detritylation Forms stable phosphate (B84403) triester Ready for next cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage After final cycle Deprotection Removal of Base and Phosphate Protecting Groups Purification Purification of Oligonucleotide Protected_Cytidine Protected Cytidine Phosphoramidite (e.g., Ac, Bz, Pac, TAC) Protected_Cytidine->Coupling caption Figure 1. General workflow of solid-phase oligonucleotide synthesis.

Figure 1. General workflow of solid-phase oligonucleotide synthesis.

This diagram illustrates the cyclical nature of oligonucleotide synthesis, where each cycle adds one nucleotide to the growing chain. The protected cytidine phosphoramidite is introduced during the "Coupling" step. The choice of the protecting group on cytidine influences the conditions required for the final "Deprotection" step.

Logical Relationship of Deprotection Strategies

The choice of a deprotection strategy is intrinsically linked to the lability of the protecting groups used for all nucleobases in the oligonucleotide sequence. The following diagram illustrates the decision-making process based on the desired deprotection conditions.

Deprotection_Strategy Start Oligonucleotide Synthesis Complete Standard_Protecting_Groups Standard Protecting Groups (e.g., Bz for dC) Start->Standard_Protecting_Groups Mild_Protecting_Groups Mild Protecting Groups (e.g., Ac, Pac for dC) Start->Mild_Protecting_Groups UltraMild_Protecting_Groups UltraMild Protecting Groups (e.g., Pac, iPr-Pac, Ac for dC) Start->UltraMild_Protecting_Groups Standard_Deprotection Standard Deprotection (Ammonium Hydroxide, 55°C, 8-17h) Standard_Protecting_Groups->Standard_Deprotection Fast_Deprotection Fast Deprotection (AMA, 65°C, 5-10 min) Mild_Protecting_Groups->Fast_Deprotection Mild_Deprotection Mild Deprotection (Ammonium Hydroxide, RT, 2-4h) Mild_Protecting_Groups->Mild_Deprotection UltraMild_Protecting_Groups->Mild_Deprotection UltraMild_Deprotection UltraMild Deprotection (K2CO3 in Methanol, RT, 4h) UltraMild_Protecting_Groups->UltraMild_Deprotection caption Figure 2. Decision tree for deprotection strategies.

Figure 2. Decision tree for deprotection strategies.

As illustrated, the use of standard protecting groups like benzoyl (Bz) for cytidine typically necessitates harsher and longer deprotection conditions. In contrast, the adoption of milder protecting groups such as acetyl (Ac) and phenoxyacetyl (Pac) opens up possibilities for significantly faster or milder deprotection protocols, which are crucial for the synthesis of sensitive or modified oligonucleotides. The "UltraMILD" approach, which often employs a combination of labile protecting groups, allows for deprotection under the gentlest conditions, preserving the integrity of delicate modifications[8][9][10].

References

A Comparative Guide to the Efficacy of 2',3'-O-Isopropylidenecytidine in Solid-Phase vs. Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant of efficiency and yield in oligonucleotide synthesis. Among the various options for the 2',3'-diol of ribonucleosides, the 2',3'-O-isopropylidene group offers a facile, acid-labile protection strategy. This guide provides a comprehensive comparison of the efficacy of 2',3'-O-Isopropylidenecytidine in solid-phase and solution-phase oligonucleotide synthesis. While direct, quantitative head-to-head experimental data for this specific protecting group is limited in publicly available literature, this guide leverages established principles of oligonucleotide synthesis and the known chemical properties of the isopropylidene group to provide a thorough comparative analysis.

Executive Summary

FeatureSolid-Phase Synthesis (SPS)Solution-Phase Synthesis (SPS)
Principle The growing oligonucleotide chain is covalently attached to an insoluble solid support.All reaction components are dissolved in a single liquid phase.
Purification Intermediates are purified by simple washing and filtration. Final product requires cleavage and purification.Intermediates require purification after each step (e.g., extraction, crystallization, chromatography).
Scalability Well-suited for small to medium-scale synthesis (µmol to mmol). Large-scale can be challenging.More readily scalable for large-scale synthesis (grams to kilograms).
Automation Highly amenable to automation.Automation is more complex and less common.
Reagent Usage Requires a large excess of reagents to drive reactions to completion.Stoichiometric amounts of reagents can be used, potentially reducing cost.
Reaction Time Cycles are generally fast due to simplified purification.Can be more time-consuming due to multi-step intermediate purifications.
Process Monitoring Intermediate analysis is difficult.Direct analysis of reaction progress and intermediates is possible.

Performance of this compound: A Comparative Analysis

The use of this compound presents distinct advantages and disadvantages in each synthesis paradigm.

In Solid-Phase Synthesis (SPS)

The acid lability of the isopropylidene group is a key consideration in the context of the standard phosphoramidite (B1245037) solid-phase synthesis cycle, which typically involves an acidic detritylation step to remove the 5'-O-DMT group.

Potential Advantages:

  • Orthogonality: If a non-acidic 5'-protecting group is used (e.g., a photolabile or fluoride-labile group), the isopropylidene group could offer an orthogonal protection strategy, allowing for selective deprotection of the 2',3'-diol.

Potential Challenges:

  • Acid Sensitivity: The primary challenge is the potential for premature removal of the isopropylidene group during the repeated acidic detritylation steps of standard phosphoramidite chemistry. This would expose the 2'- and 3'-hydroxyl groups, leading to undesired side reactions and chain branching.

  • Compatibility: The use of this compound would necessitate a significant deviation from standard, well-established solid-phase protocols, requiring the development and optimization of alternative 5'-deprotection conditions.

In Solution-Phase Synthesis

Solution-phase synthesis offers greater flexibility in the choice of reaction conditions and purification methods, which can be advantageous for protecting groups with specific sensitivities.

Potential Advantages:

  • Milder Conditions: The synthesis can be designed to avoid strongly acidic conditions until the final deprotection step, thus preserving the integrity of the isopropylidene group throughout the chain elongation.

  • Process Control: Each intermediate can be isolated and characterized, allowing for greater control over the purity of the final product.

  • Scalability: For the synthesis of short, modified RNA fragments, a solution-phase approach with this compound could be a viable option for larger-scale production where purification of each intermediate is feasible.

Potential Challenges:

  • Purification: The purification of polar, charged oligonucleotide intermediates after each coupling step can be challenging and labor-intensive.

  • Overall Yield: The cumulative loss of product during multiple purification steps can significantly impact the overall yield, especially for longer oligonucleotides.

Comparison with Alternative 2',3'-Diol Protecting Groups

Several other protecting groups are more commonly employed for the 2',3'-diol of ribonucleosides in both solid-phase and solution-phase synthesis.

Protecting GroupAbbreviationDeprotection ConditionKey Features
tert-ButyldimethylsilylTBDMSFluoride (e.g., TBAF)Widely used in solid-phase RNA synthesis; stable to acidic and basic conditions.
TriisopropylsilyloxymethylTOMFluoride (e.g., TBAF)Offers high coupling efficiencies in solid-phase synthesis due to reduced steric hindrance.[1]
AcetylAcBasic (e.g., ammonia, methylamine)Can be labile under standard oligonucleotide synthesis conditions.
BenzoylBzBasic (e.g., ammonia, methylamine)More stable than acetyl but requires harsher basic conditions for removal.

Experimental Protocols

While specific, validated protocols for the use of this compound in routine oligonucleotide synthesis are not widely documented, the following sections outline the general methodologies for solid-phase and solution-phase synthesis, which would need to be adapted and optimized for this particular protecting group.

General Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Chemistry)
  • Deprotection (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the incoming phosphoramidite monomer (e.g., with tetrazole) and its subsequent coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

This four-step cycle is repeated for each nucleotide addition.

General Solution-Phase Oligonucleotide Synthesis (Phosphoramidite Chemistry)
  • Coupling: The 5'-O-protected nucleoside phosphoramidite is activated and reacted with the free 3'-hydroxyl of the growing oligonucleotide chain in solution.

  • Oxidation: The newly formed phosphite triester is oxidized to a phosphate triester.

  • Purification: The protected oligonucleotide is isolated from the reaction mixture by extraction, precipitation, or chromatography.

  • Deprotection: The 5'-protecting group is removed to prepare the oligonucleotide for the next coupling step.

  • Purification: The deprotected oligonucleotide is purified to remove the cleaved protecting group and any side products.

This sequence is repeated for each monomer addition.

Visualizing the Synthesis Workflows

Solid-Phase Oligonucleotide Synthesis Workflow

Solid_Phase_Synthesis start Start with support-bound nucleoside detritylation 1. Detritylation (Acidic) start->detritylation coupling 2. Coupling (Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine) capping->oxidation repeat Repeat Cycle for next nucleotide oxidation->repeat repeat->detritylation Add another nucleotide cleavage Cleavage from Support & Deprotection repeat->cleavage Synthesis Complete purification Final Product Purification cleavage->purification

Caption: General workflow for solid-phase oligonucleotide synthesis.

Solution-Phase Oligonucleotide Synthesis Workflow

Solution_Phase_Synthesis start Start with 3'-OH nucleoside coupling 1. Coupling (5'-Protected Phosphoramidite) start->coupling oxidation 2. Oxidation coupling->oxidation purification1 3. Intermediate Purification oxidation->purification1 deprotection 4. 5'-Deprotection purification1->deprotection purification2 5. Intermediate Purification deprotection->purification2 repeat Repeat Cycle for next nucleotide purification2->repeat repeat->coupling Add another nucleotide final_deprotection Final Deprotection repeat->final_deprotection Synthesis Complete final_purification Final Product Purification final_deprotection->final_purification

Caption: General workflow for solution-phase oligonucleotide synthesis.

Logical Comparison of Synthesis Methods

Synthesis_Comparison cluster_solid Solid-Phase Synthesis cluster_solution Solution-Phase Synthesis s_pros Pros: - Automation - Simple Purification - Fast Cycles sol_cons Cons: - Complex Purification - Labor-Intensive - Slower Overall s_cons Cons: - Large Reagent Excess - Difficult Scalability - Limited Process Monitoring sol_pros Pros: - Scalability - Stoichiometric Reagents - Direct Process Monitoring

Caption: Key advantages and disadvantages of solid-phase vs. solution-phase synthesis.

Conclusion

The choice between solid-phase and solution-phase synthesis for oligonucleotides incorporating this compound is a trade-off between established, automated protocols and the flexibility to accommodate acid-sensitive protecting groups.

  • For standard, small-scale synthesis of RNA, solid-phase synthesis using more robust 2'-O-protecting groups like TBDMS or TOM is the industry standard. The integration of this compound into this workflow would require significant process modifications to avoid premature deprotection.

  • Solution-phase synthesis, while more laborious, offers the potential to circumvent the acidic steps inherent in standard solid-phase synthesis, making it a more theoretically compatible approach for an acid-labile protecting group like the isopropylidene acetal. This method is particularly relevant for the synthesis of shorter RNA fragments on a larger scale where precise control over reaction conditions and intermediate purity is paramount.

Further research and development are necessary to establish optimized and validated protocols for the efficient incorporation of this compound into both solid-phase and solution-phase oligonucleotide synthesis, including quantitative data on yields and purity under various conditions.

References

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of 2',3'-O-Isopropylidenecytidine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of large-scale nucleoside analogue synthesis, the choice of protecting group strategy is a critical decision with far-reaching implications for process efficiency, scalability, and ultimately, the economic viability of the final product. This guide provides a comprehensive cost-benefit analysis of utilizing 2',3'-O-Isopropylidenecytidine, a widely employed intermediate, and objectively compares its performance against common alternatives, supported by experimental data and detailed methodologies.

The protection of the 2' and 3'-hydroxyl groups of cytidine (B196190) is a fundamental step in the synthesis of a vast array of antiviral and anticancer nucleoside analogues. Among the various protecting groups available, the isopropylidene ketal, forming this compound, offers a unique set of advantages and disadvantages that must be carefully weighed against other popular choices, primarily silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers.

Performance Comparison: Isopropylidene vs. Silyl Ethers

The selection of an appropriate protecting group strategy hinges on a multi-faceted evaluation of factors including the cost of raw materials, reaction efficiency, ease of handling, and the impact on downstream processing. Below is a comparative summary of these key performance indicators for the isopropylidene and silyl protecting groups in the context of large-scale cytidine modification.

Parameter2',3'-O-Isopropylidene GroupSilyl Ethers (e.g., TBDMS, TIPS)
Protection Reagents Acetone (B3395972), 2,2-dimethoxypropane (B42991), or 2-methoxypropene (B42093) with an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).Silyl chlorides (e.g., TBDMS-Cl, TIPS-Cl) with a base (e.g., imidazole (B134444), pyridine).
Reagent Cost Generally lower cost for acetone and acid catalysts. 2,2-dimethoxypropane is moderately priced.Silyl chlorides and imidazole are typically more expensive, especially for bulk quantities.
Reaction Conditions Protection is typically carried out under acidic conditions. The reaction is often driven to completion by removal of water. Deprotection is achieved with aqueous acid.Protection is performed under basic conditions. Deprotection is commonly achieved using a fluoride (B91410) source (e.g., TBAF) or acidic conditions.
Yield (Protection) High yields, often >90%, can be achieved with optimized conditions.Generally high yields, often >95%, with the potential for regioselective protection of the 5'-hydroxyl.
Yield (Deprotection) High yields, typically >95%, under controlled acidic hydrolysis.High yields, but can be complicated by silyl group migration, especially with TBDMS. Fluoride deprotection is generally clean.
Selectivity Simultaneously protects both the 2' and 3'-hydroxyl groups.Can be directed to selectively protect the 5'-hydroxyl, followed by protection of the 2' and 3' positions, or direct protection of all hydroxyls.
Stability Stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents.[1] Labile to acidic conditions.Stable to a wide range of reaction conditions, but the stability is dependent on the specific silyl group (TIPS > TBDMS). Labile to fluoride ions and strong acids.
Downstream Impact The protected compound is often a crystalline solid, facilitating purification by recrystallization.Silyl-protected intermediates can be oils, often requiring chromatographic purification, which is costly and time-consuming at a large scale.
Process Safety Acetone is flammable. Strong acids require careful handling.Silyl chlorides are moisture-sensitive and can release HCl. Pyridine is a toxic and flammable solvent.

Economic Considerations in Large-Scale Production

In a large-scale manufacturing setting, the direct cost of reagents is only one component of the overall economic picture. The choice of protecting group significantly influences process cycle times, waste generation, and purification costs, all of which are critical drivers of the final cost of goods.

Cost FactorThis compoundSilyl-Protected Cytidine
Raw Material Costs Lower initial investment due to cheaper reagents for protection.Higher upfront cost for silylating agents and bases.
Process Cycle Time Protection and deprotection steps are generally straightforward and can be relatively quick.Protection can be slower, and deprotection with fluoride may require longer reaction times and careful monitoring.
Purification Costs The crystalline nature of this compound often allows for purification by simple and inexpensive recrystallization, avoiding costly chromatography.The often oily nature of silyl-protected intermediates frequently necessitates purification by column chromatography, which is a major cost driver at scale due to solvent consumption, silica (B1680970) gel usage, and longer processing times.
Waste Management Generates aqueous acidic and basic waste streams.Generates solvent waste from chromatography and potentially fluoride-containing waste, which may require specialized disposal.
Overall Cost-Effectiveness More cost-effective for many large-scale applications , particularly when the subsequent synthetic steps are compatible with the acid-lability of the isopropylidene group and where the crystallinity of the intermediate can be leveraged for purification.Can be more suitable for syntheses requiring high stability to a broad range of reagents or when selective protection of different hydroxyl groups is necessary, despite the higher initial and purification costs.

Experimental Protocols for Large-Scale Synthesis

The following protocols are representative of procedures that can be adapted for the kilogram-scale synthesis of protected cytidine derivatives.

Protocol 1: Large-Scale Synthesis of this compound

Materials:

Procedure:

  • To a 20 L reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add cytidine and acetone.

  • Stir the suspension and add 2,2-dimethoxypropane.

  • Add p-toluenesulfonic acid monohydrate in one portion.

  • Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid by adding triethylamine until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure to about half of its original volume.

  • Cool the concentrated mixture to 0-5 °C and stir for 2 hours to induce crystallization.

  • Collect the crystalline product by filtration and wash the filter cake with cold methanol.

  • Dry the product under vacuum at 40-50 °C to a constant weight. Expected Yield: >90%

Protocol 2: Large-Scale Deprotection of this compound

Materials:

  • This compound (1 kg, 3.53 mol)

  • Methanol (5 L)

  • Water (5 L)

  • Concentrated Hydrochloric Acid (as required)

  • Sodium Bicarbonate solution (saturated)

Procedure:

  • In a 20 L reactor, suspend this compound in a mixture of methanol and water.

  • Cool the mixture to 10-15 °C.

  • Slowly add concentrated hydrochloric acid to adjust the pH to 1-2.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Once the deprotection is complete, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Concentrate the solution under reduced pressure to remove the methanol.

  • Cool the aqueous solution to 0-5 °C to crystallize the product.

  • Filter the solid, wash with cold water, and dry under vacuum. Expected Yield: >95%

Visualizing the Synthetic Workflow

The choice of protecting group strategy dictates the overall workflow of the synthesis. The following diagrams, generated using the DOT language, illustrate the logical flow for the synthesis of a hypothetical cytidine analogue using both isopropylidene and silyl protection strategies.

G cluster_0 Isopropylidene Protection Workflow Cytidine_I Cytidine Protection_I Protection (Acetone, H+) Cytidine_I->Protection_I Isopropylidenecytidine This compound (Crystalline) Protection_I->Isopropylidenecytidine Recrystallization Recrystallization Isopropylidenecytidine->Recrystallization Modification_I Chemical Modification Recrystallization->Modification_I Deprotection_I Deprotection (aq. H+) Modification_I->Deprotection_I FinalProduct_I Final Product Deprotection_I->FinalProduct_I

Caption: Workflow for cytidine analogue synthesis using isopropylidene protection.

G cluster_1 Silyl Protection Workflow Cytidine_S Cytidine Protection_S Protection (TBDMS-Cl, Imidazole) Cytidine_S->Protection_S Silylcytidine Silyl-Protected Cytidine (Often an Oil) Protection_S->Silylcytidine Chromatography Column Chromatography Silylcytidine->Chromatography Modification_S Chemical Modification Chromatography->Modification_S Deprotection_S Deprotection (TBAF) Modification_S->Deprotection_S FinalProduct_S Final Product Deprotection_S->FinalProduct_S

Caption: Workflow for cytidine analogue synthesis using silyl protection.

Conclusion

The cost-benefit analysis of using this compound in large-scale synthesis reveals it to be a highly competitive and often economically advantageous strategy. Its primary benefits lie in the low cost of starting materials and the ability to purify the protected intermediate by simple recrystallization, thereby avoiding the significant expense and time associated with large-scale chromatography.

However, the choice is not without its trade-offs. The acid lability of the isopropylidene group restricts the scope of subsequent chemical transformations. In contrast, silyl ethers, while more expensive to implement and purify, offer greater stability and versatility.

Ultimately, the optimal protecting group strategy is context-dependent. For linear syntheses where subsequent reaction conditions are compatible with acid sensitivity, and for which a crystalline intermediate is advantageous for purification, this compound presents a compelling case for cost-effective, large-scale production of cytidine analogues. For more complex synthetic routes requiring a broader range of reaction conditions, the higher cost of a silyl protection strategy may be justified by its enhanced stability and flexibility. A thorough process hazard analysis and a detailed economic model tailored to the specific synthetic route are essential for making the most informed decision.

References

Safety Operating Guide

Navigating the Safe Disposal of 2',3'-O-Isopropylidenecytidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the appropriate disposal of 2',3'-O-Isopropylidenecytidine, a synthetic sugar compound used in various research applications.

Essential Safety and Handling Information

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount. Before handling, it is crucial to consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, gloves, and a lab coat.

  • Avoid Dust Formation: Handle the solid compound in a manner that minimizes the generation of dust.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any airborne particles.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

Disposal Procedures for this compound

Based on available safety data, this compound is considered a non-hazardous solid waste. The following steps outline the recommended disposal process:

  • Final Check: Before initiating disposal, confirm that the waste is solely this compound and is not contaminated with any hazardous substances. If it is mixed with a hazardous material, it must be treated as hazardous waste.

  • Packaging:

    • Place the dry, solid this compound waste into a sturdy, sealed container. A securely closed plastic bag or a sealed container like a screw-cap bottle is suitable.

    • Ensure the container is clearly labeled as "this compound Waste" or with a general label for non-hazardous lab solids.

  • Disposal:

    • Do not place the container in regular laboratory trash bins. Custodial staff should not be responsible for handling chemical waste, even if it is non-hazardous.

    • Laboratory personnel should transport the sealed and labeled container directly to the facility's designated dumpster for regular solid waste.

Quantitative Data and Physical Properties

For safe handling and disposal, it is helpful to be aware of the physical and chemical properties of this compound.

PropertyValue
CAS Number 362-42-5
Molecular Formula C₁₂H₁₇N₃O₅
Molecular Weight 283.28 g/mol
Appearance White to light yellow solid
Solubility Soluble in water
Hazard Classification Not classified as hazardous

Experimental Protocols: Spill Clean-up

In the event of a small spill of solid this compound:

  • Restrict Access: Cordon off the area of the spill to prevent further dispersal.

  • Wear PPE: Ensure you are wearing appropriate personal protective equipment.

  • Containment: Gently sweep the solid material together to avoid creating dust.

  • Collection: Carefully collect the swept material and place it into a sealed container for disposal as outlined above.

  • Decontamination: Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated package_non_hazardous Package in a sealed, labeled container. is_contaminated->package_non_hazardous No treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes dispose_dumpster Lab personnel transport directly to dumpster. package_non_hazardous->dispose_dumpster end_non_hazardous End of Non-Hazardous Disposal dispose_dumpster->end_non_hazardous follow_hazardous_protocol Follow institutional protocol for hazardous waste disposal. treat_as_hazardous->follow_hazardous_protocol end_hazardous End of Hazardous Disposal follow_hazardous_protocol->end_hazardous

Disposal Decision Workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific waste management policies for any additional requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-O-Isopropylidenecytidine
Reactant of Route 2
Reactant of Route 2
2',3'-O-Isopropylidenecytidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.